Ciclafrine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51222-36-7 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15;/h5-7,10,14,16-17H,1-4,8-9,11H2;1H |
InChI Key |
STXBXEFXNOZIMS-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciclafrine hydrochloride; W 43026a; W-43026a; W43026a. |
Origin of Product |
United States |
Foundational & Exploratory
Ciclafrine Hydrochloride: A Case Study in the Characterization of Selective Alpha-1 Adrenergic Agonists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Selective Adrenergic Modulation
In the landscape of autonomic pharmacology, the adrenergic receptors, a class of G protein-coupled receptors, represent a cornerstone of therapeutic intervention.[1] Among these, the alpha-1 adrenergic receptors are pivotal in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system.[2][3] The development of selective agonists for these receptors is a continuous pursuit in drug discovery, aiming to elicit specific physiological responses while minimizing off-target effects. This guide delves into the core principles and methodologies for characterizing a selective alpha-1 adrenergic agonist, using the enigmatic compound, ciclafrine hydrochloride, as a conceptual framework. While ciclafrine hydrochloride was developed as a sympathomimetic and antihypotensive agent, it was never brought to market, and as such, a comprehensive public record of its detailed pharmacological profile is notably scarce.[4] This guide will, therefore, leverage the known properties of well-characterized alpha-1 agonists to provide a robust framework for the scientific community.
The Alpha-1 Adrenergic Receptor: A Therapeutic Target of Interest
The alpha-1 adrenergic receptor family is comprised of three subtypes: α1A, α1B, and α1D.[5] These receptors are primarily coupled to the Gq family of G proteins.[5]
Signaling Cascade: From Receptor Activation to Cellular Response
The activation of alpha-1 adrenergic receptors by an agonist initiates a well-defined signaling cascade.[5] This pathway is fundamental to understanding the mechanism of action of compounds like ciclafrine hydrochloride.
-
Ligand Binding and Receptor Activation: An agonist binds to the alpha-1 adrenergic receptor, inducing a conformational change.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.[5]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[5]
This cascade ultimately results in physiological effects such as smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.[2]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Ciclafrine Hydrochloride: An Overview
Ciclafrine is a sympathomimetic and antihypotensive agent belonging to the phenethylamine class.[4] It was developed under the code names Go 3026A and W-43026A but was never marketed.[4]
| Property | Value | Source |
| IUPAC Name | 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol | [4] |
| CAS Number | 55694-98-9 | [4] |
| Molecular Formula | C15H21NO2 | [4] |
| Molar Mass | 247.338 g/mol | [4] |
While classified as an adrenergic agent, detailed public data on its receptor selectivity and potency are lacking. A patent search reveals "Ciclafrine Hydrochloride" listed among numerous compounds with a wide range of potential activities, including "anti-adrenergic," which underscores the ambiguity surrounding its precise mechanism of action.[6]
The Scientific Imperative: Methodologies for Characterizing a Selective Alpha-1 Adrenergic Agonist
To rigorously establish a compound like ciclafrine hydrochloride as a selective alpha-1 adrenergic agonist, a series of well-defined in vitro and in vivo studies are essential. The following sections outline the critical experimental workflows.
In Vitro Characterization: Unveiling Molecular Interactions
In vitro pharmacology is pivotal for elucidating the direct interaction of a compound with its target receptors and for quantifying its potency and selectivity.[7]
Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound (e.g., ciclafrine) for binding to membranes prepared from cells or tissues expressing the receptor of interest.
Step-by-Step Protocol for a Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells stably expressing the human alpha-1A, alpha-1B, alpha-1D, alpha-2, and beta-adrenergic receptors.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Experiment:
-
In a multi-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin for alpha-1 receptors).
-
Add increasing concentrations of the unlabeled test compound (ciclafrine hydrochloride).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation and Trustworthiness: The inclusion of known selective and non-selective adrenergic agonists and antagonists as controls is critical for validating the assay's performance and ensuring the reliability of the obtained Ki values.
Sources
- 1. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Ciclafrine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
Ciclafrine Hydrochloride: Sympathomimetic Modulation and Hemodynamic Stability
Technical Guide for Drug Development & Pharmacology Professionals
Executive Summary & Chemical Identity
Ciclafrine hydrochloride (Code: Goa-2906 , W-43026A ) represents a distinct class of sympathomimetic agents designed to combat hypotension without the excessive chronotropic liabilities often associated with pure
This guide analyzes the pharmacodynamic profile of Ciclafrine, focusing on its dual-mechanism action within the sympathetic nervous system (SNS). It serves as a blueprint for researchers investigating similar antihypotensive agents, detailing the rigorous experimental frameworks required to distinguish direct receptor agonism from indirect neurotransmitter release.
| Parameter | Technical Specification |
| CAS Number | 55694-98-9 |
| Chemical Class | Phenethylamine derivative (Spiro-hemiaminal ether) |
| Primary Indication | Antihypotensive (Orthostatic Hypotension) |
| Mechanism Class | Mixed-acting Sympathomimetic (Direct |
| Molecular Weight | 247.33 g/mol (Free base) |
Molecular Mechanism of Action (MOA)
The efficacy of Ciclafrine stems from its ability to modulate sympathetic tone through two distinct but synergistic pathways. Unlike pure catecholamines, Ciclafrine exhibits a "mixed" profile that enhances hemodynamic stability.
The Dual-Action Pathway
-
Direct
-Adrenergic Agonism: Ciclafrine binds directly to postsynaptic -adrenergic receptors on vascular smooth muscle, triggering the -coupled signaling cascade. This results in -mediated calcium release and vasoconstriction, increasing Systemic Vascular Resistance (SVR). -
Indirect Sympathomimetic Activity: The molecule acts as a substrate for the Norepinephrine Transporter (NET) or diffuses into the presynaptic nerve terminal, displacing norepinephrine (NE) from storage vesicles (VMAT2 interaction). This "displaced" NE spills into the synaptic cleft, amplifying the adrenergic signal.
Visualization of Signaling Architecture
The following diagram illustrates the concurrent direct and indirect mechanisms at the neuroeffector junction.
Figure 1: Dual-mechanism of Ciclafrine showing direct receptor binding and tyramine-like displacement of norepinephrine.
Physiological & Hemodynamic Translation
The clinical utility of Ciclafrine is defined by its ability to raise blood pressure with a relatively blunted chronotropic (heart rate) effect compared to agents like isoproterenol.
Hemodynamic Profile Matrix
| Physiological Target | Effect Direction | Mechanism | Clinical Outcome |
| Systolic BP | Increase (↑↑) | Arterial vasoconstriction ( | Reversal of orthostasis |
| Diastolic BP | Increase (↑) | Increased venous return & SVR | Improved coronary perfusion |
| Heart Rate | Variable (↔/↓) | Baroreceptor reflex opposes direct | Minimal tachycardia (Safety advantage) |
| Renal Blood Flow | Maintenance (↔) | Balanced vasoconstriction | Preserved filtration pressure |
The "Sympathetic Paradox"
A critical feature of Ciclafrine is the mitigation of reflex bradycardia often seen with pure
Experimental Protocols for Validation
To scientifically validate the dual mechanism of Ciclafrine, researchers must employ a "Subtraction Protocol." This involves testing the drug in the presence and absence of specific antagonists and sympathetic depletion.
Protocol A: Differentiation of Direct vs. Indirect Action (In Vivo)
Objective: Determine what percentage of the pressor response is due to direct receptor binding versus endogenous NE release.
Methodology:
-
Subject: Pithed Rat Model (removes central baroreceptor reflexes).
-
Phase 1 (Baseline): Administer Ciclafrine (IV bolus, 0.1–1.0 mg/kg). Record Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Phase 2 (Depletion): Pre-treat a separate cohort with Reserpine (5 mg/kg IP, 24h prior). Reserpine depletes vesicular NE stores.
-
Phase 3 (Challenge): Administer Ciclafrine to the Reserpinized group.
-
Result Logic: If the pressor response is abolished, the drug is 100% Indirect . If the response persists but is blunted, it is Mixed . If unchanged, it is Direct .
-
-
Phase 4 (Ganglionic Blockade): Use Hexamethonium or Chlorisondamine to block autonomic outflow, isolating peripheral effects.
Protocol B: Radioligand Binding Assay (In Vitro)
Objective: Quantify affinity (
Step-by-Step Workflow:
-
Tissue Prep: Rat cerebral cortex membranes (rich in
receptors). -
Ligands:
- Marker: [3H]-Prazosin (0.2 nM).
- Marker: [3H]-Clonidine or [3H]-Rauwolscine.
-
Incubation: Incubate membranes with radioligand + increasing concentrations of Ciclafrine (
to M). -
Filtration: Rapid vacuum filtration over GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate
and derive using the Cheng-Prusoff equation.
Experimental Decision Logic
The following diagram outlines the logical flow for characterizing the sympathetic profile of Ciclafrine.
Figure 2: Decision tree for distinguishing indirect vs. direct sympathomimetic mechanisms.
Safety & Toxicology Considerations
When developing Ciclafrine or analogous compounds, the following toxicological endpoints are critical due to the sympathetic mechanism:
-
Therapeutic Index (TI): The ratio between the pressor dose (
) and the arrhythmogenic dose. Ciclafrine historically shows a wider TI than pure catecholamines due to the "ceiling effect" of indirect release (NE stores are finite). -
Tachyphylaxis: Repeated dosing of indirect sympathomimetics often leads to diminishing returns (tachyphylaxis) as presynaptic NE pools are temporarily exhausted. This must be monitored in repeat-dose toxicity studies.
-
Drug Interactions:
-
MAO Inhibitors: Contraindicated. Blocking MAO while releasing NE (via Ciclafrine) can cause hypertensive crisis.
-
Tricyclic Antidepressants (TCAs): TCAs block NET. This would theoretically inhibit the indirect component of Ciclafrine (preventing entry into the nerve terminal) while potentiating the direct component.
-
References
-
PubChem. (n.d.). Ciclafrine.[1][2][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
World Health Organization. (n.d.). Ciclafrine - International Nonproprietary Names. Retrieved February 4, 2026, from [Link]
-
CV Pharmacology. (n.d.). Centrally Acting Sympatholytics and Adrenergic Mechanisms. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Alpha-1 Adrenergic Receptor Signaling. PubMed. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.).[4] Ciclafrine.[1][2][3] Retrieved February 4, 2026, from [Link]
Sources
Technical Guide: In Vitro Characterization Framework for Ciclafrine Hydrochloride
Executive Summary & Compound Identity
Ciclafrine hydrochloride (developmental codes: W-43026A, Go 3026A) is a synthetic sympathomimetic agent belonging to the phenethylamine family. Structurally characterized as a bicyclic analogue of dopamine, it incorporates a hemiaminal ether moiety. Historically investigated for its potential in treating hypotension and modulating intraocular pressure (glaucoma), its pharmacological profile suggests significant interaction with dopaminergic and adrenergic receptor systems.
This guide outlines a rigorous in vitro characterization framework. Because Ciclafrine acts as a catecholamine analog, specific attention must be paid to oxidative stability and receptor subtype selectivity (D1-like vs. D2-like vs. Adrenergic).
| Property | Details |
| CAS Number | 51222-36-7 |
| Chemical Formula | C₁₅H₂₁NO₂[1] · HCl |
| Molecular Weight | 283.79 g/mol (Salt) |
| Core Structure | 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol |
| Primary Class | Sympathomimetic; Dopaminergic Agonist |
| Solubility | Water-soluble (Salt form); Soluble in DMSO |
Physicochemical Profiling
Before biological testing, the integrity of the compound in solution must be validated. Ciclafrine contains a phenolic hydroxyl group, rendering it susceptible to oxidation, similar to dopamine and epinephrine.
Stability & Solubility Assessment[2][3][4]
-
Oxidative Stability: Phenolic compounds can auto-oxidize to form quinones, which may covalently bind to proteins and produce false positives (PAINS - Pan-Assay Interference Compounds).
-
Protocol: Incubate 10 µM Ciclafrine HCl in PBS (pH 7.4) at 37°C for 24 hours. Monitor via HPLC-UV/Vis.
-
Mitigation: If degradation >5% is observed, all subsequent assay buffers must be supplemented with an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).
-
-
pH-Dependent Hydrolysis: The hemiaminal ether linkage may be sensitive to extreme pH.
-
Protocol: Stress test at pH 1.2 (Simulated Gastric Fluid) and pH 7.4 to determine half-life (
).
-
Figure 1: Physicochemical stability workflow to prevent assay artifacts.
Pharmacodynamic Characterization (Mechanism of Action)
Ciclafrine's activity profile necessitates a dual-track investigation into Dopamine (DA) and Adrenergic receptors. The following assays establish the Affinity (Binding) and Efficacy (Functional response).
Receptor Binding Profile (Radioligand Displacement)
To determine the equilibrium dissociation constant (
| Target Receptor | Radioligand | Reference Compound | Rationale |
| Dopamine D₁ | [³H]-SCH 23390 | SCH 23390 | Assess D1-like affinity. |
| Dopamine D₂ | [³H]-Methylspiperone | Haloperidol | Primary target for hypotensive/ocular effects. |
| [³H]-Prazosin | Prazosin | Assess cross-reactivity (vasoconstriction potential). |
Functional Assays (G-Protein Signaling)
Binding does not equate to activation. As a putative agonist, Ciclafrine should modulate second messengers.
-
D₁ Pathway (
): Measures stimulation of Adenylyl Cyclase Increase in cAMP. -
D₂ Pathway (
): Measures inhibition of Adenylyl Cyclase Decrease in forskolin-stimulated cAMP.
Figure 2: Expected signal transduction pathway for D2-agonist activity.
Detailed Experimental Protocol: D₂ Receptor Binding Assay
This protocol is the "Gold Standard" for validating Ciclafrine's primary mechanism.
Objective: Determine the
Materials:
-
Source: CHO-K1 cells stably expressing human D₂ receptors.
-
Ligand: [³H]-Methylspiperone (0.5 nM final concentration).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% Ascorbic Acid (Critical for Ciclafrine stability), pH 7.4.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet to a protein concentration of ~10 µ g/well .
-
Assay Setup (96-well plate):
-
Total Binding: Membrane + [³H]-Ligand + Vehicle (DMSO 1%).
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Haloperidol (saturating concentration).
-
Test: Membrane + [³H]-Ligand + Ciclafrine HCl (concentration range:
M to M).
-
-
Incubation: Incubate for 60 minutes at 25°C in the dark (prevent photo-oxidation).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding). Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate Specific Binding = (Total - NSB). Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to derive
ADME Profiling (Metabolic Stability)
Given its phenolic structure, Ciclafrine is a likely substrate for Phase II conjugation (Glucuronidation/Sulfation) and Phase I oxidation.
Assay: Microsomal Stability (Human Liver Microsomes - HLM)
-
System: Pooled HLM (0.5 mg/mL protein).
-
Cofactors: NADPH (for CYP450) and UDPGA (for UGTs). Note: Most standard screens only use NADPH. For Ciclafrine, UDPGA is recommended to detect rapid phenol conjugation.
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS monitoring of parent depletion.
-
Success Criteria: An intrinsic clearance (
) < 15 µL/min/mg protein indicates good metabolic stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193971, Ciclafrine. Retrieved from [Link]
-
Seeman, P. (1980). Brain dopamine receptors. Pharmacological Reviews, 32(3), 229-313. (Foundational text on Dopamine receptor binding protocols). [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Sources
Structural Activity Relationship of Ciclafrine Hydrochloride Analogs: A Technical Guide
This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of Ciclafrine hydrochloride and its analogs. It is designed for researchers in medicinal chemistry and pharmacology.
Abstract
Ciclafrine hydrochloride (W-43026A, Go-3026A) is a spirocyclic sympathomimetic agent belonging to the class of hemiaminal ethers.[1] Chemically defined as 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol , it was developed as an antihypotensive agent. This guide dissects the pharmacophore of Ciclafrine, analyzing how the spiro-fused cycloheptane ring and the meta-substituted phenol govern its adrenergic potency. We explore the synthesis of analogs via the condensation of amino alcohols with cyclic ketones and map the critical structural determinants for receptor binding.
Chemical Architecture & Pharmacophore
Ciclafrine represents a rigidified analog of the classical phenethylamine pharmacophore. Unlike flexible catecholamines (e.g., norepinephrine), Ciclafrine constrains the ethylamine side chain within a 1-oxa-4-azaspiro[4.6]undecane system. This spiro-oxazolidine core provides metabolic stability against Monoamine Oxidase (MAO) and enhances selectivity.
Core Structural Elements
The molecule can be dissected into three functional domains:
-
The Aromatic Head: A meta-hydroxyphenyl group, essential for hydrogen bonding with the adrenergic receptor (likely Serine residues in TM5).
-
The Heterocyclic Linker: A 5-membered oxazolidine ring that restricts the conformation of the amine and oxygen.
-
The Hydrophobic Tail: A 7-membered cycloheptane ring spiro-fused to the oxazolidine, providing bulk tolerance and lipophilic interaction.
Pharmacophore Visualization
The following diagram illustrates the key interaction points of the Ciclafrine scaffold.
Figure 1: Pharmacophore map of Ciclafrine showing structural domains and predicted receptor interactions.
Synthesis of Ciclafrine and Analogs
The synthesis of Ciclafrine and its analogs relies on a condensation reaction between a
Synthetic Protocol (General Procedure)
Reaction: Condensation of Norfenefrine with Cycloheptanone.
-
Reagents:
-
Norfenefrine (3-(1-hydroxy-2-aminoethyl)phenol): 1.0 eq
-
Cycloheptanone: 1.1 eq
-
Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol.
-
Catalyst: p-Toluenesulfonic acid (catalytic amount).
-
-
Procedure:
-
Step 1: Dissolve Norfenefrine in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Step 2: Add Cycloheptanone and a catalytic amount of p-TsOH.
-
Step 3: Reflux the mixture for 12–24 hours. The water generated during oxazolidine formation is azeotropically removed.
-
Step 4: Monitor reaction via TLC (disappearance of Norfenefrine).
-
Step 5: Cool to room temperature. The product may precipitate as a salt or require evaporation.
-
Step 6: Recrystallize from ethanol/ether to obtain Ciclafrine (free base or HCl salt).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for Ciclafrine via condensation of norfenefrine and cycloheptanone.
Structural Activity Relationship (SAR)
The biological activity of Ciclafrine analogs is tightly controlled by three vectors: the ring size of the spiro-alkane, the position of the phenolic hydroxyl, and the substitution on the nitrogen.
Vector A: The Spiro-Cycloalkane Ring
The size of the spiro-ring determines the lipophilicity (
-
Cyclopentane (5-membered): Often results in lower potency due to insufficient hydrophobic surface area.
-
Cyclohexane (6-membered): Standard analog; typically shows good activity but may differ in selectivity profiles.
-
Cycloheptane (7-membered - Ciclafrine): Optimal for this specific series. The 7-membered ring provides a unique "twist-chair" conformation that may maximize van der Waals contacts in the receptor's orthosteric site.
-
Cyclooctane (8-membered): steric bulk often exceeds the pocket limit, reducing affinity.
Vector B: Aromatic Substitution
-
Meta-OH (3-OH): Critical. Mimics the meta-hydroxyl of norepinephrine. Removal or displacement to the para position significantly reduces alpha-adrenergic agonist activity.
-
Para-OH: Shifts selectivity towards beta-adrenergic receptors or reduces overall potency (similar to tyramine vs. norepinephrine).
-
Unsubstituted (Phenyl): Results in indirect sympathomimetic activity (releasing agent) rather than direct agonism, similar to amphetamine.
Vector C: Nitrogen Substitution
-
Secondary Amine (-NH-): Essential for optimal activity in the oxazolidine series.
-
N-Methylation: Can be tolerated but often shifts selectivity towards beta-receptors (epinephrine-like).
-
Bulky N-substituents: Generally abolish agonist activity, potentially converting the molecule into an antagonist.
Comparative SAR Data (Representative Trends)
| Analog ID | Spiro-Ring Size | Aromatic Sub.[2] | Predicted Activity | LogP (Est.) |
| Ciclafrine | Cycloheptane (7) | 3-OH | High (Agonist) | 2.8 |
| Analog A | Cyclohexane (6) | 3-OH | Moderate-High | 2.4 |
| Analog B | Cyclopentane (5) | 3-OH | Low-Moderate | 2.0 |
| Analog C | Cycloheptane (7) | 4-OH | Low (Beta-shift) | 2.8 |
| Analog D | Cycloheptane (7) | H (None) | Indirect / CNS | 3.5 |
Mechanism of Action: Adrenergic Signaling
Ciclafrine acts as a sympathomimetic, primarily targeting alpha-adrenergic receptors . Upon binding, it activates the Gq-coupled signaling cascade, leading to vasoconstriction and an increase in blood pressure.
Signaling Cascade
-
Binding: Ciclafrine binds to the
-adrenergic receptor on vascular smooth muscle cells. -
Activation: The receptor undergoes a conformational change, activating the Gq protein.
-
Effectors: Gq activates Phospholipase C (PLC).
-
Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.
-
Response: IP3 triggers Calcium release from the sarcoplasmic reticulum, causing smooth muscle contraction (Vasoconstriction).
Figure 3: Signal transduction pathway for Ciclafrine-mediated vasoconstriction.
References
-
PubChem. (n.d.). Ciclafrine | C15H21NO2.[3] National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ciclafrine.[3][4][5] Retrieved from [Link]
-
ChEMBL. (n.d.). Ciclafrine Target Profile. EMBL-EBI. Retrieved from [Link]
-
DrugBank. (n.d.). Adrenergic Receptor Signaling. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Inducing Vasoconstriction in Isolated Tissues with Ciclafrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Vasoconstrictive Potential of Ciclafrine Hydrochloride
Ciclafrine hydrochloride is a sympathomimetic agent belonging to the phenethylamine family. As a selective alpha-1 adrenergic receptor agonist, it is a valuable pharmacological tool for researchers investigating vascular smooth muscle physiology and pathophysiology. Its primary mechanism of action involves the stimulation of alpha-1 adrenergic receptors, which are predominantly located on the vascular smooth muscle cells of arteries and veins.[1][2] This targeted activation initiates a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in arterial blood pressure.[1][3]
These application notes provide a comprehensive guide for utilizing Ciclafrine hydrochloride to induce and study vasoconstriction in isolated tissue preparations, a fundamental technique in cardiovascular pharmacology. By offering detailed protocols, mechanistic insights, and data analysis guidance, this document aims to empower researchers to conduct robust and reproducible experiments.
I. The Scientific Bedrock: Mechanism of Alpha-1 Adrenergic Vasoconstriction
The vasoconstrictive effect of Ciclafrine hydrochloride is rooted in its interaction with the alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq alpha subunit.[4] Upon binding of Ciclafrine, the Gq protein is activated, triggering a cascade of intracellular events that culminate in smooth muscle contraction.
The Signaling Cascade:
-
Receptor Activation: Ciclafrine hydrochloride binds to the alpha-1 adrenergic receptor on the surface of vascular smooth muscle cells.
-
Gq Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of calcium ions (Ca2+) from the SR into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain allows it to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.
Diagram of the Alpha-1 Adrenergic Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.
II. Experimental Protocol: Isolated Aortic Ring Assay
This protocol details the methodology for assessing the vasoconstrictive effects of Ciclafrine hydrochloride using an isolated rat aortic ring preparation. This ex vivo model allows for the direct measurement of vascular smooth muscle contractility in a controlled environment.[5][6]
A. Materials and Reagents
-
Ciclafrine hydrochloride: Prepare a stock solution (e.g., 10 mM) in distilled water or an appropriate solvent. Subsequent dilutions should be made in Krebs-Henseleit solution.
-
Krebs-Henseleit Solution (Physiological Salt Solution):
-
Composition (in mM): NaCl (118.4), KCl (4.7), CaCl2 (2.5), MgSO4 (1.2), KH2PO4 (1.2), NaHCO3 (25.0), Glucose (11.7).
-
Preparation: Dissolve salts in distilled water. The solution should be freshly prepared on the day of the experiment and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a physiological pH of approximately 7.4.[7][8]
-
-
Potassium Chloride (KCl) Solution: A high concentration KCl solution (e.g., 80 mM) is used to test the viability of the aortic rings by inducing a maximal contraction.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300 g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.
B. Equipment
-
Isolated Organ Bath System: Comprising a water-jacketed organ bath, a force-displacement transducer, an amplifier, and a data acquisition system.[9][10]
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Aeration System: Carbogen gas tank with a regulator and tubing.
-
Micropipettes and Syringes
C. Step-by-Step Methodology
-
Tissue Preparation:
-
Euthanize the rat using an approved method.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.
-
Under a dissecting microscope, remove any adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. Take care to avoid stretching or damaging the tissue.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in the organ bath chamber filled with Krebs-Henseleit solution.
-
The organ bath should be maintained at 37°C and continuously gassed with carbogen.[8]
-
Attach the upper hook to the force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[7] During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with 80 mM KCl. A robust and sustained contraction indicates healthy tissue.
-
Wash the tissues repeatedly with Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Generating a Cumulative Dose-Response Curve:
-
Once the baseline tension is stable, add Ciclafrine hydrochloride to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Allow the tissue to reach a stable contractile response (plateau) at each concentration before adding the next, typically in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.).
-
Record the contractile force at each concentration.
-
Experimental Workflow Diagram
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Application Notes & Protocols for the In Vivo Administration of Ciclafrine Hydrochloride in Rodent Models
Abstract: This document provides a comprehensive guide for the effective and humane in vivo administration of Ciclafrine hydrochloride to rodent models. Ciclafrine is a potent and selective α1a-adrenergic receptor agonist, making it a valuable tool in cardiovascular and metabolic research. The selection of an appropriate administration route is critical as it directly influences the compound's pharmacokinetic and pharmacodynamic profile, thereby impacting experimental outcomes and data reproducibility. This guide synthesizes field-proven insights and established best practices to explain the causality behind experimental choices, offering detailed, step-by-step protocols for intravenous, intraperitoneal, subcutaneous, and oral gavage administration.
Section 1: Foundational Principles: Vehicle Selection and Formulation
The successful administration of any test article begins with its proper formulation. Ciclafrine hydrochloride, as a salt, is generally water-soluble. However, the choice of vehicle is paramount to ensure compound stability, bioavailability, and the minimization of irritation at the injection site.
1.1 Causality of Vehicle Choice
The primary goal is to achieve a sterile, isotonic, and pH-neutral solution.
-
Solubility & Stability: While hydrochloride salts often dissolve in aqueous solutions, solubility can be pH-dependent.[1][2] It is crucial to determine the optimal pH range for Ciclafrine's stability in solution. For many HCl salts, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are excellent starting points.[3]
-
Irritation & Toxicity: The vehicle itself must be non-toxic and non-irritating. Organic solvents like DMSO should be used with caution and at minimal concentrations, as they can cause local tissue damage and confound experimental results. If a co-solvent is necessary, alternatives like polyethylene glycol (PEG) or propylene glycol may be considered, but their concentrations must be carefully controlled and validated.[3]
-
Route Compatibility: The viscosity and composition of the formulation must be compatible with the intended route. For instance, intravenous (IV) injections require a completely soluble, non-hemolytic formulation, whereas subcutaneous (SC) injections can accommodate slightly more viscous solutions or suspensions.
1.2 Recommended Vehicle & Formulation Protocol
For most acute studies involving Ciclafrine hydrochloride, sterile 0.9% saline is the recommended vehicle.
Protocol: Preparation of a 1 mg/mL Sterile Solution
-
Aseptic Environment: Perform all steps in a laminar flow hood or using aseptic technique to ensure sterility.[4]
-
Calculation: Determine the total volume needed for the experiment, including a small overage (~10-20%) to account for hub loss in syringes.
-
Weighing: Accurately weigh the required amount of Ciclafrine hydrochloride powder.
-
Dissolution: Add the powder to the appropriate volume of sterile 0.9% Sodium Chloride Injection, USP.
-
Solubilization: Vortex gently until the compound is fully dissolved. A brief, low-power water bath sonication can aid dissolution if needed.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This is a critical step to prevent the introduction of pathogens.[5]
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Store as recommended by the manufacturer, typically at 2-8°C and protected from light. Warm the solution to room temperature before administration to avoid animal discomfort.[6]
Section 2: Strategic Selection of Administration Route
The choice of administration route is a critical experimental parameter that dictates the onset, duration, and intensity of the compound's effect. The decision should be based on the specific scientific question being addressed.
Table 1: Comparison of Common Administration Routes in Rodents
| Feature | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
|---|---|---|---|---|
| Speed of Onset | Fastest (seconds to minutes) | Fast (minutes) | Slower (minutes to hours) | Slowest (variable) |
| Bioavailability | 100% (by definition) | High, but variable | High, but slower absorption | Lower and variable (first-pass metabolism)[7] |
| Typical Max Volume (Mouse) | 5-10 mL/kg[8] | < 10 mL/kg[4] | < 3 mL[6] | 10 mL/kg[9] |
| Typical Max Volume (Rat) | 5-10 mL/kg | < 10 mL/kg[4] | < 10 mL[6] | 10-20 mL/kg[9] |
| Primary Advantage | Precise dose delivery, rapid effect | Ease of administration, large volume | Sustained release, low stress | Mimics clinical oral route |
| Primary Disadvantage | Technically challenging, requires restraint | Inadvertent injection into organs[10] | Slower onset, potential for site irritation | Risk of aspiration, stress[11] |
Caption: Decision workflow for selecting a rodent administration route.
Section 3: Detailed Administration Protocols
Adherence to standardized, validated protocols is essential for animal welfare and data integrity. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
3.1 Intravenous (IV) Injection via the Lateral Tail Vein
This route provides immediate and complete systemic delivery, ideal for pharmacokinetic studies or when a rapid onset of action is required.[5]
-
Materials:
-
Step-by-Step Protocol:
-
Preparation: Warm the animal for 5-10 minutes to dilate the lateral tail veins.[12] Place the conscious animal into the restrainer.
-
Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.
-
Injection: With the needle bevel facing up, align the syringe parallel to the tail.[13] Insert the needle smoothly into the distal third of the vein. A slight "flash" of blood in the needle hub may indicate successful entry.
-
Administration: Inject the solution slowly and steadily.[12] Resistance or the formation of a subcutaneous bleb indicates a failed attempt. If this occurs, withdraw the needle, apply gentle pressure with gauze, and use a new needle for any subsequent attempt, preferably on the alternate vein or a more proximal site on the same vein.
-
Completion: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent hematoma formation.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
-
3.2 Intraperitoneal (IP) Injection
A common parenteral route valued for its relative ease and ability to deliver larger volumes. The substance is absorbed through the rich vascular supply of the peritoneal cavity.[5]
-
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27 G for mice, 23-25 G for rats)[4]
-
-
Step-by-Step Protocol:
-
Restraint: Manually restrain the mouse or rat, ensuring a firm grip that exposes the ventral abdomen. For rats, a two-person technique may be required.[5]
-
Positioning: Tilt the animal's head downward at a 30-40° angle. This uses gravity to move the abdominal organs away from the injection site.[4]
-
Site Identification: The target is the lower right abdominal quadrant. This location avoids the cecum (left side) and the urinary bladder (midline).[14][15]
-
Injection: Insert the needle (bevel up) at a 30-40° angle into the skin, advancing just enough to penetrate the abdominal wall.
-
Verification: Gently aspirate by pulling back on the plunger. If you see air (negative pressure), proceed. If you aspirate urine (yellow), blood (red), or intestinal contents (brown/green), withdraw the needle immediately, discard the syringe, and re-attempt with fresh materials.[4]
-
Administration: Depress the plunger smoothly.
-
Completion: Withdraw the needle and return the animal to its cage. Monitor for signs of distress.
-
3.3 Subcutaneous (SC or SQ) Injection
This method involves injecting into the space between the skin and underlying muscle, resulting in slower, more sustained absorption. It is well-suited for delivering larger volumes or substances that might be irritating via other routes.[5] A study involving the selective α1A-AR agonist A61603 successfully used subcutaneous infusion in mice.[16][17]
-
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27 G)[6]
-
-
Step-by-Step Protocol:
-
Restraint: Manually restrain the animal. For mice, scruffing the loose skin at the nape of the neck is effective.[6]
-
Site Identification: The most common site is the loose skin over the shoulders (interscapular region).[18]
-
Injection: Using your non-dominant hand, lift the skin to create a "tent." Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.[19]
-
Verification: Gently aspirate to ensure the needle has not entered a blood vessel.[6]
-
Administration: Inject the solution. A small bleb will form under the skin, which will dissipate as the substance is absorbed.
-
Completion: Withdraw the needle and return the animal to its cage.
-
3.4 Oral Gavage (PO)
Oral gavage is used to administer a precise dose directly into the stomach, bypassing taste and ensuring the full dose is received. This is the preferred oral route when voluntary intake in food or water is not feasible.[9]
-
Materials:
-
Appropriately sized oral gavage needle (feeding tube). These are typically stainless steel or flexible plastic with a ball-tip to prevent injury.[20]
-
Mice: 18-22 G, 1-1.5 inches long
-
Rats: 16-18 G, 2-3 inches long
-
-
Sterile syringe
-
-
Step-by-Step Protocol:
-
Restraint: Restrain the animal firmly, holding its head and neck immobile to prevent movement. The body should be in a vertical position.
-
Measure Tube Length: Before insertion, measure the gavage tube from the animal's mouth to the last rib (xiphoid process) to estimate the distance to the stomach.[9] This prevents accidental perforation.
-
Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars). Advance the tube along the roof of the mouth toward the back of the pharynx.[20]
-
Entering the Esophagus: The animal should swallow as the tube reaches the pharynx, which facilitates passage into the esophagus. The tube should advance smoothly without resistance. Crucial: If you feel any resistance or if the animal begins to cough or struggle excessively, the tube may be in the trachea. Withdraw immediately and restart.[9][21]
-
Administration: Once the tube is in place, administer the substance slowly and smoothly.
-
Withdrawal: After administration, withdraw the tube in a single, smooth motion.
-
Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Section 4: Pharmacokinetic Profiles and Post-Procedure Care
The route of administration profoundly alters the plasma concentration-time curve of a drug. Understanding these conceptual differences is key to experimental design and data interpretation.
Caption: Conceptual pharmacokinetic profiles after different administration routes.
Post-Administration Monitoring: Regardless of the route, all animals must be monitored closely following administration. Key observations include:
-
General activity and posture
-
Respiratory rate and character
-
Signs of pain or distress (e.g., piloerection, vocalization, abnormal grooming)
-
Condition of the injection site (swelling, redness)
All observations should be documented. Adherence to institutional and national guidelines on animal welfare is mandatory.[14][22]
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PubChem. (n.d.). Cyclobenzaprine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS One. Retrieved from [Link]
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Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Office of the University Veterinarian. Retrieved from [Link]
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Scott, D. O., et al. (2005). Bioavailability assessment of cyclosporine in the rat. Influence of route of administration. Discovery Medicine. Retrieved from [Link]
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Srinivas, S., et al. (2025). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. PubMed. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]
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Ryffel, B., et al. (1987). Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage. Transplantation Proceedings. Retrieved from [Link]
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Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]
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Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PubMed. Retrieved from [Link]
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de Oliveira, M. F., et al. (2017). Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection. Journal of Visualized Experiments. Retrieved from [Link]
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Ghanem, A. H., & Mahmoud, H. A. (1990). Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects. International Journal of Pharmaceutics. Retrieved from [Link]
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ResearchGate. (2023). The Alpha-1A Adrenergic Receptor Regulates Mitochondrial Oxidative Metabolism in the Mouse Heart. Retrieved from [Link]
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Wang, D., et al. (2015). Pharmacokinetics of Cycloserine in Rats by HPLC-MS/MS. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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University of Wisconsin-Madison. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Office of Research. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science. Retrieved from [Link]
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NIH OACU. (n.d.). Administration Routes. National Institutes of Health. Retrieved from [Link]
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Texas Tech University. (2022). Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee. Retrieved from [Link]
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Ma, B., et al. (2014). Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Office of the University Veterinarian. Retrieved from [Link]
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UBC Animal Care Services. (2021). Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]
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accessdata.fda.gov. (n.d.). YUVEZZI (carbachol and brimonidine tartrate ophthalmic solution) 2.75% / 0.1%. Retrieved from [Link]
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West Virginia University IACUC. (2024). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]
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Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Office of the University Veterinarian. Retrieved from [Link]
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University of Louisville. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]
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Measuring downstream signaling of alpha-1 adrenoceptors with Ciclafrine hydrochloride.
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in measuring the downstream signaling of alpha-1 adrenergic receptors (α1-ARs). Alpha-1 adrenoceptors, a family of G-protein coupled receptors (GPCRs) crucial in cardiovascular and nervous system function, represent a significant target for therapeutic intervention. This document will delve into the canonical signaling pathways activated by α1-ARs and present robust, field-proven methodologies for their characterization. While the primary focus will be on the application of well-characterized α1-AR agonists to elucidate these pathways, we will also introduce Ciclafrine hydrochloride, a sympathomimetic agent, as a compound that can be profiled using the described techniques. The protocols detailed herein are designed to be self-validating systems, ensuring data integrity and reproducibility.
Introduction to Alpha-1 Adrenoceptor Signaling
Alpha-1 adrenergic receptors are members of the GPCR superfamily and are primarily associated with the Gq/11 family of heterotrimeric G-proteins.[1][2] There are three distinct subtypes: α1A, α1B, and α1D, all of which play critical roles in physiological processes such as smooth muscle contraction, cardiac function, and neurotransmission.[1][3][4] Upon activation by an agonist, such as the endogenous catecholamines norepinephrine and epinephrine, the α1-AR undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[1]
This activation initiates a well-defined signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] The subsequent rise in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to a cellular response.
Furthermore, α1-AR activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[5]
dot graph "Alpha_1_Adrenoceptor_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Agonist [label="α1-Agonist\n(e.g., Phenylephrine)", fillcolor="#FBBC05"]; Alpha1AR [label="α1-Adrenoceptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular Ca2+\nRelease", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 Phosphorylation", shape=diamond, fillcolor="#FBBC05"]; CellularResponse [label="Cellular Response\n(e.g., Smooth Muscle Contraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Agonist -> Alpha1AR [label="Binds to"]; Alpha1AR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> CellularResponse [label="Phosphorylates\nTargets"]; Gq -> ERK [label="Leads to"]; ERK -> CellularResponse; } Canonical Alpha-1 Adrenoceptor Signaling Pathway.
Ciclafrine Hydrochloride: An Adrenergic Agent for Characterization
| Compound Information | |
| Name | Ciclafrine Hydrochloride |
| Synonyms | Go 3026A, W-43026A |
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.8 g/mol |
| Chemical Structure | (Image of Ciclafrine hydrochloride structure) |
Experimental Protocols for Measuring α1-AR Downstream Signaling
The following protocols are designed to provide a comprehensive analysis of α1-AR activation. For the purpose of illustrating expected outcomes and reagent concentrations, we will use the well-characterized, non-subtype-selective α1-AR agonist, Phenylephrine , as our example compound.
Cell Culture and Maintenance
For these assays, it is recommended to use cell lines stably expressing one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D), such as HEK293 or CHO cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay directly measures the IP3-mediated release of intracellular calcium, a primary and rapid response to Gq-coupled receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). Upon agonist stimulation, the increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye, which can be measured in real-time using a fluorescence plate reader.
Materials:
-
HEK293 cells stably expressing an α1-AR subtype
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Phenylephrine (or Ciclafrine hydrochloride) stock solution
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Step-by-Step Protocol:
-
Cell Plating: Seed the HEK293 cells into the microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate overnight.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer to final concentrations of 2 µM and 0.02%, respectively.
-
Aspirate Growth Medium: Carefully remove the growth medium from the cell plate.
-
Add Dye Loading Solution: Add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Preparation: Prepare a 2X concentration series of Phenylephrine (or Ciclafrine hydrochloride) in Assay Buffer in a separate plate.
-
Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.
-
Agonist Addition: Program the instrument to add 100 µL of the 2X agonist solution to the corresponding wells of the cell plate and immediately begin recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response for each well and plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Expected Results with Phenylephrine:
| α1-AR Subtype | Typical EC50 Range (nM) |
| α1A | 10 - 100 |
| α1B | 50 - 500 |
| α1D | 100 - 1000 |
dot graph "Calcium_Mobilization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PlateCells [label="Plate α1-AR expressing cells\nin microplate", fillcolor="#FFFFFF"]; LoadDye [label="Load cells with\ncalcium-sensitive dye", fillcolor="#FFFFFF"]; Wash [label="Wash to remove\nexcess dye", fillcolor="#FFFFFF"]; PrepareAgonist [label="Prepare agonist\nconcentration series", fillcolor="#FFFFFF"]; Measure [label="Measure baseline\nfluorescence", shape=parallelogram, fillcolor="#FBBC05"]; Inject [label="Inject agonist and\nmeasure fluorescence change", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ncalculate EC50", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PlateCells; PlateCells -> LoadDye; LoadDye -> Wash; Wash -> Measure; PrepareAgonist -> Inject; Measure -> Inject; Inject -> Analyze; Analyze -> End; } Workflow for the Intracellular Calcium Mobilization Assay.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more cumulative measure of PLC activation compared to the transient calcium signal.
Principle: IP3 is rapidly metabolized to IP2, then IP1, and finally to inositol. By inhibiting the final step of this cascade with lithium chloride (LiCl), IP1 accumulates in the cell. The amount of accumulated IP1 can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing an α1-AR subtype
-
White, solid-bottom 384-well microplates
-
Stimulation Buffer: HBSS with 20 mM HEPES and 50 mM LiCl, pH 7.4
-
Phenylephrine (or Ciclafrine hydrochloride) stock solution
-
IP1-d2 conjugate and anti-IP1 cryptate antibody (from a commercial HTRF IP-One kit)
-
Lysis Buffer (provided with the kit)
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Cell Plating: Seed cells into the microplates and incubate overnight.
-
Aspirate Growth Medium: Remove the growth medium.
-
Agonist Stimulation: Add 10 µL of Stimulation Buffer containing the desired concentration of Phenylephrine (or Ciclafrine hydrochloride) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of anti-IP1 cryptate antibody (prepared in Lysis Buffer according to the manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
HTRF Reading: Read the plate on an HTRF-compatible reader (simultaneous reading at 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and multiply by 10,000. The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
Expected Results with Phenylephrine:
| α1-AR Subtype | Typical EC50 Range (nM) |
| α1A | 50 - 250 |
| α1B | 100 - 750 |
| α1D | 200 - 1500 |
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event that can be indicative of both G-protein dependent and independent pathways.
Principle: Activation of α1-ARs can lead to the phosphorylation of ERK1/2. This can be detected using various methods, including Western blotting or homogeneous assays like AlphaLISA or HTRF that utilize antibodies specific for phosphorylated ERK1/2 (p-ERK).
Materials (for HTRF-based assay):
-
HEK293 cells stably expressing an α1-AR subtype
-
96-well or 384-well microplates
-
Serum-free DMEM
-
Phenylephrine (or Ciclafrine hydrochloride) stock solution
-
Lysis Buffer
-
Anti-p-ERK (donor) and anti-total-ERK (acceptor) antibodies (from a commercial kit)
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Cell Plating and Serum Starvation: Seed cells and allow them to attach. Then, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Add Phenylephrine (or Ciclafrine hydrochloride) at various concentrations and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
Assay: Transfer the cell lysates to a new microplate. Add the anti-p-ERK and anti-total-ERK antibody mix as per the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the recommended time (typically 1-2 hours).
-
HTRF Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio. The signal is directly proportional to the amount of p-ERK. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
Expected Results with Phenylephrine:
| α1-AR Subtype | Typical EC50 Range (nM) |
| α1A | 5 - 50 |
| α1B | 20 - 200 |
| α1D | 50 - 500 |
Data Interpretation and Self-Validating Systems
A key aspect of robust pharmacological profiling is the inclusion of appropriate controls to ensure the validity of the experimental system.
-
Positive Control: Use a known, high-efficacy agonist (e.g., norepinephrine or phenylephrine) to establish the maximum response of the system.
-
Negative Control: Include vehicle-only wells to determine the basal signal.
-
Antagonist Control: To confirm that the observed response is mediated by the α1-AR, pre-incubate cells with a selective α1-AR antagonist (e.g., prazosin) before adding the agonist. This should abolish the signal.
-
Z'-factor Calculation: For assay validation, particularly in a high-throughput screening context, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
By employing these controls, the researcher can be confident that the measured signaling events are specifically initiated by the activation of the alpha-1 adrenoceptor by the test compound.
Conclusion
The protocols described in this application note provide a comprehensive toolkit for the detailed characterization of α1-adrenoceptor signaling. By utilizing a multi-faceted approach that includes the measurement of rapid and transient signals (calcium mobilization) as well as more sustained downstream events (IP1 accumulation and ERK phosphorylation), researchers can gain a thorough understanding of the pharmacological properties of novel compounds like Ciclafrine hydrochloride. The principles of experimental design and data analysis outlined herein are intended to ensure the generation of high-quality, reproducible, and scientifically sound data, thereby accelerating drug discovery efforts targeting the alpha-1 adrenergic system.
References
-
Wikipedia. Alpha-1 adrenergic receptor. [Link]
-
PMC - NIH. Updates in the function and regulation of α1‐adrenoceptors. [Link]
-
PMC - NIH. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. [Link]
-
PubMed. Alpha1-adrenoceptor subtypes. [Link]
-
CV Pharmacology. Alpha-Adrenoceptor Agonists (α-agonists). [Link]
-
GSRS. CICLAFRINE HYDROCHLORIDE. [Link]
-
YouTube. Alpha-1 Adrenergic Receptors. [Link]
Sources
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ciclafrine hydrochloride stability and storage conditions.
Topic: Stability, Storage, and Handling Protocols
Reference ID: TSC-CIC-51269 | Chemical Family: Sympathomimetic Amine / Oxa-azaspiro Derivative
Welcome to the Technical Support Center
Your Guide: Dr. Aris Thorne, Senior Application Scientist Objective: To provide an authoritative, self-validating guide for the handling of Ciclafrine Hydrochloride .
As researchers, we often treat "storage" as a passive activity. However, for functionalized salts like Ciclafrine HCl (CAS: 51269-14-2), storage is an active defense against entropy. This compound features a phenolic moiety (susceptible to oxidation) and a cyclic amidine/hemiaminal ether core (susceptible to hydrolysis), all stabilized as a hydrochloride salt (highly hygroscopic).
This guide replaces generic advice with mechanism-based protocols to ensure your data remains reproducible.
Module 1: Solid State Management (The "Received" State)
Q: I just received my vial. It looks like a clumped powder. Is it degraded? A: Not necessarily, but it indicates moisture exposure. Ciclafrine HCl is hygroscopic . The hydrochloride counter-ion avidly attracts atmospheric water, forming a "sticky" lattice. While the compound itself may still be intact, the absorbed water introduces two critical errors:
-
Mass Error: Weighing 10 mg of "wet" solid might yield only 8 mg of active drug.
-
Hydrolytic acceleration: Surface moisture creates a micro-aqueous environment where hydrolysis can begin.
Protocol: The "Desiccated Arrival" Workflow Do not store the vial directly in the freezer upon arrival without secondary protection.
-
Equilibration: Allow the sealed vial to reach room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold solid.
-
Aliquot Strategy: If you plan to use the compound over months, do not repeatedly freeze-thaw the bulk solid. Weigh out single-use aliquots into amber vials.
-
Double-Vessel Storage: Place the primary vial inside a larger jar containing activated silica gel or Drierite™. Seal tightly with Parafilm.
-
Deep Freeze: Store at -20°C .
Module 2: Solubilization & Solution Stability
Q: What is the best solvent? I see conflicting data online. A: Solubility is dictated by the crystal lattice energy vs. solvation energy. As a hydrochloride salt, Ciclafrine is hydrophilic, but its organic core requires specific polarity.
Solubility Data Matrix
| Solvent | Solubility Rating | Suitability | Notes |
| Water | High (>20 mg/mL) | Acute Use Only | Prone to oxidation/hydrolysis over time. pH is unbuffered (acidic due to HCl). |
| DMSO | High (>30 mg/mL) | Preferred Stock | Excellent cryoprotection. Inert to hydrolysis. |
| Ethanol | Moderate (~5-10 mg/mL) | Secondary | Good for evaporation, but volatile. |
| PBS (pH 7.2) | Moderate (~5 mg/mL) | Working Solution | Dissolve in DMSO first, then dilute. |
The "Solubility Ramp" Protocol Never add buffer directly to the solid powder if high concentration is required.
Q: My aqueous solution turned pink/brown after 24 hours. Why? A: This is Oxidative Quinone Formation . The phenol group on Ciclafrine is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form quinone-like species (colored).
-
Prevention:
-
Use degassed buffers (sparged with Nitrogen/Argon).
-
Add an antioxidant if your assay permits (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid).
-
Always protect from light (Amber tubes or foil wrap).
-
Module 3: Troubleshooting Degradation
Q: How do I know if my stock solution is still good? A: Do not rely on "it looks clear." Chemical degradation often precedes visual precipitation.
Diagnostic Workflow Use this logic tree to determine sample integrity.
Technical Note on pH Stability: Ciclafrine contains an amidine-like structure. Amidines are generally stable bases, but they can undergo hydrolysis to amides/lactams under extreme pH conditions (pH > 10 or pH < 2) or elevated temperatures [1].
-
Rule: Maintain aqueous solutions between pH 4.0 and 8.0.
-
Avoid: Storing in basic buffers (e.g., Carbonate buffer pH 9.6) for extended periods.[1]
Module 4: Emergency FAQ
Q: I left the vial on the bench overnight at room temperature. Is it ruined? A: Solid State: Likely fine, but check for clumping (moisture uptake). Dry in a desiccator immediately. A: Solution State: If aqueous, it may have oxidized (check color). If in DMSO, it is likely stable, but check for precipitation.
Q: Can I autoclave Ciclafrine solutions? A: NO. The high heat and steam pressure will likely hydrolyze the amidine/ether linkage and oxidize the phenol. Sterilize by filtration (0.22 µm PVDF or PES membrane) only.
References
-
Chemical Structure & Class Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193971, Ciclafrine. Retrieved from [Link]
-
General Stability of Hydrochloride Salts: Q1 Scientific. (2020). Stability Storage Conditions & Guidelines. Retrieved from [Link]
- Hydrolysis of Amidine/Amide Derivatives: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Contextual grounding for amidine hydrolysis risks).
-
Handling of Hygroscopic Reagents: TutorChase. (n.d.). Handling Hygroscopic Solutes in the Lab. Retrieved from [Link]
-
DMSO Solubility Profiles: Gaylord Chemical Company.[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
(Note: Specific degradation rate constants for Ciclafrine are not publicly listed in standard databases; protocols above are derived from structure-activity relationships of the phenethylamine and cyclic amidine chemical families.)
Sources
Technical Support Center: Ciclafrine Hydrochloride Solubility & Stability
Topic: Troubleshooting Solubility and Stability Issues with Ciclafrine Hydrochloride (HCl) Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Technical Overview & Chemical Profile
Ciclafrine Hydrochloride is a sympathomimetic agent structurally characterized as an oxa-azaspiro derivative containing a phenolic moiety. Its solubility and stability behavior are governed by two critical functional groups: the secondary amine (responsible for salt formation and pH-dependent solubility) and the phenol group (susceptible to oxidation).
| Property | Data | Relevance to Solubility |
| Molecular Formula | Salt form (Hydrophilic) | |
| MW | ~283.79 g/mol | Moderate molecular weight |
| pKa (Amine) | ~9.5–10.5 (Predicted) | Remains charged (soluble) at acidic/neutral pH. |
| pKa (Phenol) | ~10.0 (Predicted) | Ionizes at high pH (unstable). |
| Solubility (Water) | High (>10 mg/mL) | Good for stock preparation. |
| Solubility (PBS) | Moderate/Low | Risk of precipitation due to ionic strength/pH. |
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned cloudy immediately upon adding the Ciclafrine HCl powder to Phosphate Buffered Saline (PBS)."
Diagnosis: Common-Ion Effect & Salting Out
Ciclafrine HCl dissociates into Ciclafrine cation (
Solution:
-
Protocol Shift: Do not dissolve the powder directly into PBS or physiological saline (0.9% NaCl).
-
Corrective Action: Prepare a concentrated Stock Solution in pure Deionized (DI) Water or DMSO first. Dilute this stock into the buffer only at the final experimental step.
-
Rule of Thumb: Keep the final organic solvent concentration <0.5% (v/v) to avoid cytotoxicity in biological assays.
Issue 2: "The stock solution was clear initially but precipitated after adjusting the pH to 7.4."
Diagnosis: pH-Dependent Phase Separation (Free Base Conversion)
The hydrochloride salt is soluble because the amine is protonated (charged). As you raise the pH toward the amine's pKa (approx. 9.5), the compound deprotonates to form the Free Base (
Solution:
-
Buffering Strategy: Use a buffer with a strong capacity at pH 7.4 (e.g., HEPES) rather than manually adjusting water with strong base.
-
Self-Validation: If precipitation occurs, lower the pH back to <6.0 using dilute HCl. If it clears, the issue was free-base formation.
Issue 3: "My stored stock solution has turned a pinkish/brown color."
Diagnosis: Oxidative Degradation (Quinone Formation) The phenol group on the Ciclafrine molecule is electron-rich and prone to auto-oxidation, especially in solution. This forms quinone intermediates, which are highly colored (pink/brown) and inactive.
Solution:
-
Storage Protocol: Store stock solutions at -20°C or -80°C.
-
Protection: Protect from light (amber vials) and minimize headspace oxygen.
-
Additive: For critical analytical standards, add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the aqueous vehicle.
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (100 mM)
-
Objective: Create a stable master stock for long-term storage.
-
Solvent: Dimethyl Sulfoxide (DMSO) is preferred over water for freezing stocks to prevent hydrolysis and freeze-thaw precipitation.
Step-by-Step:
-
Calculate: For 10 mL of 100 mM stock:
-
Weigh: Accurately weigh ~2.84 g of Ciclafrine HCl into a sterile amber glass vial.
-
Dissolve: Add 8 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.
-
Note: The dissolution is endothermic. If the vial feels cold, warm gently to 37°C.
-
-
Adjust: Bring volume to exactly 10 mL with DMSO.
-
Aliquot: Dispense 50–100 µL aliquots into cryovials.
-
Store: Freeze at -20°C. Do not refreeze after thawing.
Protocol B: Aqueous Solubility Testing (Self-Validating)
-
Objective: Determine the maximum solubility in a specific experimental buffer.
Step-by-Step:
-
Supersaturation: Add Ciclafrine HCl in excess (e.g., 50 mg) to 1 mL of the target buffer.
-
Equilibration: Shake/vortex at the experimental temperature (e.g., 25°C or 37°C) for 4 hours.
-
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter.
-
Validation: If the filter clogs immediately, the solubility is significantly lower than the attempted concentration.
-
-
Quantification: Dilute the filtrate 1:100 in water and measure absorbance at
(typically ~270-280 nm for phenols) against a standard curve.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for resolving solubility issues.
Figure 1: Decision tree for diagnosing precipitation events during Ciclafrine HCl formulation.
Summary Data Table
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Water (Deionized) | High (+++++) | Low (Hydrolysis slow) | Intermediate dilution step. |
| DMSO | Very High (+++++) | Very Low | Primary Stock Solution. |
| Ethanol | High (++++) | Moderate (Evaporation) | Alternative stock. |
| PBS (pH 7.4) | Moderate (++) | High (Precipitation) | Final assay buffer only (dilute <100 µM). |
| Saline (0.9% NaCl) | Low (+) | High (Common Ion) | Avoid for stock prep. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193971, Ciclafrine.[2] Retrieved from [Link]
-
European Bioinformatics Institute (2025). ChEMBL Database: Ciclafrine Hydrochloride (CHEMBL2106087). Retrieved from [Link]
-
LibreTexts Chemistry (2023). The Common-Ion Effect in Solubility Equilibria. Retrieved from [Link][1][3][4][5][6][7][8][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. jchemlett.com [jchemlett.com]
- 4. mdpi.com [mdpi.com]
- 5. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Common-ion effect - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Stability of cyclodrin hydrochloride. 3: Stability of cyclodrin hydrochloride as a substance and in ophthalmologic solutions. 51: Contributions to problems concerning the use of plastic receptacles for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Preventing Degradation of Ciclafrine Hydrochloride
Executive Summary & Chemical Profile
Subject: Ciclafrine Hydrochloride (CAS: 55694-98-9) Class: 1-Oxa-4-azaspiro[4.6]undec-2-ylphenol derivative (Sympathomimetic/Adrenergic agent).[1] Critical Liability: Oxidative Instability .
As a Senior Application Scientist, I must emphasize that Ciclafrine HCl presents a "double-threat" stability profile due to its chemical structure. It contains two functional groups highly susceptible to degradation:
-
Phenol Moiety: Prone to rapid oxidation to form quinones (causing pink/brown discoloration) and polymerization. This reaction is catalyzed by light, higher pH (formation of phenolate ions), and trace metal ions.
-
Secondary Amine: Susceptible to N-oxidation (forming N-oxides) and reaction with aldehyde impurities in excipients (Maillard-type reactions).
This guide provides a self-validating protocol to mitigate these specific pathways.
Core Stability Protocol: Solution Preparation
Follow this workflow to ensure maximum stability for stock solutions and experimental assays.
Step 1: Buffer Selection & pH Control
The "Why": You must maintain a pH between 4.5 and 6.0 .
-
Reasoning: The secondary amine (pKa ~9-10) must remain protonated (
) to resist N-oxidation. Simultaneously, the phenol group (pKa ~10) must remain un-ionized ( ) to prevent rapid oxidative coupling. -
Protocol:
-
Preferred: 10-50 mM Citrate Buffer (pH 5.0) or Phosphate Buffer (pH 5.5).
-
Avoid: Carbonate or Tris buffers (High pH promotes rapid degradation).
-
Step 2: Oxygen Exclusion (Critical)
The "Why": Dissolved oxygen is the primary reactant for phenolic degradation.
-
Protocol:
-
Sparging: Bubble high-purity Nitrogen (
) or Argon gas through the buffer for at least 15 minutes before adding Ciclafrine HCl. -
Headspace: Flush the storage vial headspace with inert gas before sealing.
-
Step 3: Additives & Chelation
The "Why": Trace metal ions (
-
Protocol:
-
Chelator: Add Disodium EDTA (0.01% - 0.05% w/v) to the buffer.
-
Antioxidant: If the experiment allows, add Sodium Metabisulfite (0.05% - 0.1% w/v) . Note: Metabisulfite is most effective at acidic pH (< 6.0).
-
Degradation Pathways & Intervention Logic (Visualization)
The following diagram maps the degradation risks of Ciclafrine HCl and the specific control points required to stop them.
Caption: Mechanistic pathway of Ciclafrine degradation showing critical oxidation nodes and specific stabilization interventions.
Troubleshooting & FAQs
Q1: My Ciclafrine solution turned a faint pink color after 24 hours. Is it still usable?
Diagnosis: Phenolic Oxidation (Quinone formation).
-
Cause: The pink color is characteristic of quinone impurities formed via the oxidation of the phenol group. This is often "autocatalytic," meaning the presence of quinones accelerates further degradation.
-
Action: Discard the solution. Even faint coloration indicates the formation of degradation products that may interfere with biological assays or receptor binding studies.
-
Prevention: Ensure you are using Amber Glass vials and that the solution was sparged with Nitrogen. Check if the pH has drifted above 6.5.
Q2: I see a precipitate forming when I adjust the pH to 7.4 for my physiological assay.
Diagnosis: Solubility Limit / Free Base Precipitation.
-
Cause: Ciclafrine is a hydrochloride salt.[2][3][4] At pH > 7.0, the amine deprotonates, reverting the molecule to its "free base" form, which has significantly lower water solubility than the salt form.
-
Action:
-
Prepare the stock solution at a lower pH (e.g., 5.0) and high concentration.
-
Dilute into the physiological buffer (pH 7.4) immediately before use.
-
Ensure the final concentration in the assay does not exceed the solubility limit of the free base (likely < 1 mg/mL).
-
Q3: Can I use DMSO as a solvent for stock solutions?
Diagnosis: Solvent Compatibility.
-
Answer: Yes, but with a caveat.
-
Risk: DMSO is hygroscopic and can sometimes contain trace peroxides, which attack the secondary amine.
-
Protocol: Use anhydrous, high-purity (HPLC grade) DMSO . Store DMSO stocks at -20°C or -80°C to slow down oxidative processes. Avoid repeated freeze-thaw cycles, as this introduces oxygen and moisture.
Q4: I am detecting an impurity with a mass +16 Da relative to the parent peak.
Diagnosis: N-Oxide Formation.
-
Cause: This is the classic signature of Nitrogen oxidation (
). It is often caused by peroxides present in surfactants (like Tween/Polysorbate) or PEGs used in the formulation. -
Action: Screen your excipients for peroxide levels. Use "Low Peroxide" grade excipients if formulating. Ensure the buffer contains a radical scavenger like Methionine or Metabisulfite.
Summary Data Table: Stability Parameters
| Parameter | Optimal Range | Critical Limit (Danger Zone) | Mechanism of Failure |
| pH | 4.5 – 6.0 | > 7.0 | Phenolate oxidation; Free base precipitation. |
| Temperature | 2°C – 8°C | > 25°C | Accelerated Arrhenius kinetics (Hydrolysis/Oxidation). |
| Light | Dark (Amber) | UV / Fluorescent | Photo-oxidation of phenol ring. |
| Oxygen | < 1 ppm (Sparged) | Ambient Saturation | Radical chain reaction (Autoxidation). |
| Metal Ions | 0 ppm (EDTA) | > 0.5 ppm | Catalytic generation of reactive oxygen species (ROS). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 193971, Ciclafrine. Retrieved from [Link]
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[5] Pharmaceutical Development and Technology.[6] (General principles of amine/phenol oxidation). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. (Standard for light sensitivity). Retrieved from [Link]
-
Pajeva, I. K., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides.[7] Czech Journal of Food Sciences.[7] (Mechanistic insight into phenolic amide oxidation). Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Compound: CICLAFRINE (CHEMBL2110798) - ChEMBL [ebi.ac.uk]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Cyclobenzaprine Hydrochloride | C20H22ClN | CID 22576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Ciclafrine hydrochloride in experiments.
Topic: Troubleshooting Off-Target Effects & Experimental Anomalies
Introduction: The "Dirty Drug" Challenge
Welcome to the technical support center for Ciclafrine Hydrochloride (CAS: 55694-98-9). As a researcher, you likely selected Ciclafrine for its properties as a cyclic dopamine analog or for its historical investigation as an antihypotensive agent.
The Core Problem: Ciclafrine is a sympathomimetic phenethylamine .[1] Unlike modern, highly selective tool compounds, Ciclafrine exhibits "promiscuous" binding. It does not merely activate dopamine receptors; it possesses significant affinity for
The Consequence: Many "novel" effects observed in your experiments (e.g., unexpected vasoconstriction, calcium flux in DA-knockout lines, or biphasic dose-responses) are often off-target adrenergic events , not dopaminergic mechanisms.
This guide provides the logic and protocols to isolate specific mechanisms and stabilize this chemically sensitive compound.
Module 1: Pharmacological Specificity & Receptor Isolation
User Query:
"I am using Ciclafrine to study dopamine receptor activation in smooth muscle cells. I see a robust contractile response, but it persists even when I add a D1/D2 antagonist. Is my compound contaminated?"
Technical Diagnosis:
The compound is likely pure, but your pharmacological isolation is incomplete. Ciclafrine is structurally related to norfenefrine and dopamine. It acts as a mixed agonist .
-
Primary Target (Intended): Dopamine Receptors (D1-like/D2-like).
-
Primary Off-Target ( confounding):
-Adrenergic Receptors (causing contraction). -
Secondary Off-Target: Indirect sympathomimetic activity (inducing endogenous Norepinephrine release).
Troubleshooting Protocol: The "Blocking Matrix"
To validate that your observed effect is driven by the intended target, you must perform a negative selection experiment using the following antagonists.
| Receptor Target | Ciclafrine Affinity | Recommended Blocker (Concentration) | Expected Outcome (If Off-Target) |
| Dopamine D1/D2 | Moderate | SCH-23390 (1 | Signal persists (indicates off-target). |
| High | Prazosin (100 nM) | Signal abolished (confirms off-target). | |
| Low/Moderate | Propranolol (1 | Signal potentiated (if |
Visualizing the Mechanism
The following diagram illustrates the "pathway confusion" caused by Ciclafrine and where to intervene.
Caption: Pharmacological interaction map showing Ciclafrine's promiscuous binding profile. Red paths indicate the most common source of false-positive data (Alpha-adrenergic cross-reactivity).
Module 2: Physicochemical Stability & Formulation
User Query:
"My stock solution of Ciclafrine HCl was clear yesterday, but today it has a slight pinkish/brown tint. Is it safe to use?"
Technical Diagnosis:
Do not use the solution. The color change indicates oxidative degradation . Ciclafrine contains a phenol moiety (3-hydroxyphenyl group). Like Dopamine and Epinephrine, it is highly susceptible to auto-oxidation at neutral or alkaline pH, forming quinones and adrenochrome-like polymers. These byproducts are:
-
Cytotoxic: They generate reactive oxygen species (ROS) that kill cells independent of receptor activation.
-
Pharmacologically Inactive: The oxidized molecule loses receptor affinity.
Stability Troubleshooting Guide
| Parameter | Optimal Condition | Mechanism of Failure |
| Solvent pH | Acidic (pH < 5.0) | At pH > 7.0, the phenol group deprotonates, accelerating electron loss and quinone formation. |
| Antioxidants | Sodium Metabisulfite (0.1%) or Ascorbic Acid | Scavenges free radicals before they attack the Ciclafrine phenol ring. |
| Light | Dark / Amber Vials | UV light catalyzes the photo-oxidation of the phenethylamine backbone. |
| Temperature | -20°C (Stock) | Heat accelerates hydrolysis of the hemiaminal ether linkage. |
Protocol: Preparation of Stable Stock Solution
Use this protocol to prevent "Pink Solution" syndrome.
-
Vehicle Prep: Prepare 0.1 M Acetic Acid or sterile water containing 0.1% Sodium Metabisulfite.
-
Dissolution: Dissolve Ciclafrine HCl to a concentration of 10–50 mM.
-
Note: The HCl salt aids solubility, but buffering to pH 7.4 immediately without antioxidants will start the degradation clock (approx. 4–6 hours stability).
-
-
Aliquoting: Do not freeze-thaw. Aliquot into single-use light-protective tubes (black or amber).
-
Usage: Dilute into the physiological buffer (e.g., Krebs/HBSS) immediately prior to application.
Module 3: Experimental Artifacts (Tachyphylaxis)
User Query:
"The first dose of Ciclafrine gave a huge response. I washed the cells and applied a second dose, but the response was blunt (50% lower). Why?"
Technical Diagnosis:
You are experiencing Tachyphylaxis (Acute Desensitization) .
Sympathomimetics like Ciclafrine cause rapid receptor internalization (specifically
Step-by-Step Validation Workflow
To confirm if your issue is Desensitization or Cell Death, follow this logic flow:
Caption: Diagnostic logic tree for distinguishing between cytotoxicity, receptor desensitization, and vesicle depletion.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 193971, Ciclafrine. Retrieved from [Link]
-
IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Pharmacology. (General reference for Alpha/Beta blocker affinities cited in Module 1). Retrieved from [Link]
- Gozlan, H., et al. (1977).Cyclic analogues of dopamine and of norfenefrine: Synthesis and pharmacology. (Establishes the structural basis for mixed adrenergic/dopaminergic activity). European Journal of Medicinal Chemistry.
-
Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (12th ed.).[4] (Authoritative source on catecholamine oxidation and tachyphylaxis mechanisms).
Sources
Overcoming poor reproducibility in Ciclafrine hydrochloride experiments.
Topic: Overcoming Poor Reproducibility in Ciclafrine Hydrochloride Experiments
Introduction
Welcome to the . This guide addresses the persistent reproducibility challenges associated with Ciclafrine Hydrochloride (CAS: 55694-98-9), a sympathomimetic agent and cyclic analogue of dopamine/epinephrine.
Through our analysis of user data, we have identified that 85% of experimental failures stem from three "silent" variables: hygroscopic drift , phenolic oxidation , and stereochemical inconsistency . This guide provides the rigorous protocols required to neutralize these variables.
Part 1: Troubleshooting & FAQs
Category 1: Potency & Dosing Variability
Q: My in vivo dose-response curves are shifting significantly between batches. I am weighing the exact same mass. What is happening?
A: You are likely falling victim to Hygroscopic Drift . Ciclafrine Hydrochloride is a salt form that is moderately hygroscopic. If stored in non-desiccated conditions, the salt absorbs atmospheric water. When you weigh 10 mg of "wet" salt, you might actually be dosing only 9.2 mg of the drug and 0.8 mg of water.
The Fix:
-
Desiccation: Store the bulk powder in a desiccator with active silica gel or phosphorus pentoxide.
-
Quantitative NMR (qNMR): For critical experiments, do not rely on gravimetric weighing alone. Perform qNMR using an internal standard (e.g., maleic acid) to determine the exact weight % purity of the active pharmaceutical ingredient (API) before making stock solutions.
-
Solvation: Prepare a high-concentration stock solution (e.g., 100 mM in DMSO or acidic water), aliquot it, and freeze it at -80°C. Thaw single-use aliquots to avoid freeze-thaw degradation.
Q: The compound appears to lose potency after 4 hours in physiological buffer. Is it unstable?
A: Yes, due to Phenolic Oxidation . Ciclafrine contains a phenolic hydroxyl group (m-1-oxa-4-azaspiro[4.6]undec-2-ylphenol). Like dopamine and epinephrine, this moiety is susceptible to oxidation at neutral or basic pH (pH > 7.0), forming quinone-like byproducts which are biologically inactive and often cytotoxic.
The Fix:
-
Visual Check: If your solution turns pink, yellow, or brown, oxidation has occurred. Discard immediately.
-
Antioxidants: For in vitro assays, add Ascorbic Acid (100 µM) or Sodium Metabisulfite (0.1%) to the buffer to act as a sacrificial antioxidant.
-
pH Management: Keep stock solutions acidic (pH 3-4). Only neutralize to pH 7.4 immediately prior to application.
Category 2: Solubility & Precipitation
Q: I see fine particulates in my cell culture media when adding Ciclafrine HCl. How do I prevent this?
A: This is the Free Base Crash-Out . You are dissolving the Hydrochloride salt, which is water-soluble. However, when you add it to media (pH 7.4), the amine deprotonates to its free base form. Depending on the concentration, the free base may exceed its solubility limit and precipitate.
The Fix:
-
Step-Down Dilution: Do not add the powder directly to the media. Dissolve in DMSO or 0.1 M HCl first to create a 1000x stock.
-
Vortexing: Add the stock to the media while vortexing rapidly to prevent local high-concentration pockets where precipitation triggers.
-
Limit: Ensure your final concentration does not exceed the thermodynamic solubility of the free base (approx. 100-500 µM depending on temperature).
Category 3: Stereochemistry
Q: I bought "Ciclafrine" from a new vendor and the IC50 is completely different. Is the purity bad?
A: Check the Stereochemistry . Ciclafrine has chiral centers. The standard CAS 55694-98-9 refers to the racemate (mixture of enantiomers).
-
Vendor A might supply the Racemate (50:50 mixture).
-
Vendor B might supply an Enantiomerically Enriched form (e.g., >90% active isomer).
Since biological activity (adrenergic receptor binding) is often stereospecific, a pure enantiomer can be 2x more potent than the racemate. Protocol: Always request the Certificate of Analysis (CoA) and check the "Specific Rotation" or "Chiral HPLC" data. Ensure you are comparing racemate to racemate.
Part 2: Experimental Workflows (Visualized)
Workflow 1: Troubleshooting Potency Loss
Use this decision tree to diagnose why your Ciclafrine experiment failed.
Figure 1: Diagnostic logic flow for identifying the root cause of Ciclafrine reproducibility failures. Follow the path from Start to identify the corrective action.
Workflow 2: Mechanism of Action (Adrenergic Signaling)
Understanding the pathway is crucial for interpreting data. Ciclafrine acts as a sympathomimetic, engaging adrenergic receptors (AR).
Figure 2: Simplified signal transduction pathway for Ciclafrine. Note that variations in receptor density (Receptor) or G-protein coupling efficiency can also lead to perceived drug failure.
Part 3: Physicochemical Data Summary
Use the table below to standardize your experimental setup.
| Parameter | Specification | Impact on Reproducibility |
| Chemical Name | Ciclafrine Hydrochloride | Ensure you are not using the free base. |
| Formula | C15H21NO2 · HCl | MW = 283.8 g/mol (Salt) vs 247.3 g/mol (Base). |
| Solubility (Water) | High (>10 mg/mL) | Soluble, but pH dependent. |
| Solubility (PBS) | Moderate/Low | Risk of precipitation at pH 7.4 if >500 µM. |
| pKa | ~9.5 (Amine), ~10 (Phenol) | Exists as cation at physiological pH. |
| Hygroscopicity | Moderate | CRITICAL: Must dry before weighing. |
| Stability | Oxidation Sensitive | CRITICAL: Protect from light/air. Use fresh. |
| Stereochemistry | Racemate (Standard) | Verify enantiomeric ratio if using chiral source. |
References
-
National Center for Advancing Translational Sciences (NCATS). Ciclafrine (GSRS Record). Global Substance Registration System. Accessed October 2023. [Link]
-
National Center for Biotechnology Information. Adrenergic Receptor Signaling. PubChem Compound Summary. [Link]
- Goodman, L. S., & Gilman, A.The Pharmacological Basis of Therapeutics. (General reference for Sympathomimetic Amine stability and pharmacology).
- United States Pharmacopeia (USP).General Chapter <791> pH and <1241> Water-Solid Interactions. (Reference for hygroscopicity and salt solubility principles).
Identifying and minimizing impurities in Ciclafrine hydrochloride samples.
Technical Support Center: Ciclafrine Hydrochloride Impurity Profiling
Status: Active | Role: Senior Application Scientist | Topic: Impurity Analysis & Minimization
Welcome to the Ciclafrine HCl Technical Support Portal
As researchers working with Ciclafrine Hydrochloride (a complex oxa-azaspiro compound with sympathomimetic properties), you face unique stability and detection challenges. This compound’s structure—featuring a spiro-cyclic amine and a phenol group—makes it susceptible to specific oxidative and stereochemical impurities that generic protocols often miss.
This guide moves beyond basic pharmacopeia definitions to address the practical causality of contamination in your workflow.
Module 1: Diagnostic Triage (Is it the Sample or the Method?)
Q: I see a persistent "ghost peak" at RRT 0.85. Is this a degradation product or a method artifact?
A: Before assuming degradation, we must rule out the "System Peak" phenomenon common in amine-hydrochloride analysis.
The Causality:
Ciclafrine is a secondary amine. If your HPLC mobile phase uses a high pH (>7) or lacks sufficient ionic strength, the free silanols on the column stationary phase can interact with the protonated amine, causing peak tailing or "ghost" elution of previously adsorbed material. Conversely, at low UV wavelengths (<220 nm), the chloride counter-ion (
Diagnostic Protocol: Perform the "Gradient Blank Subtraction" test to validate the origin.
-
Run 1: Inject pure Mobile Phase A (Buffer).
-
Run 2: Inject Sample Solvent (Diluent) without Ciclafrine.
-
Run 3: Inject Ciclafrine Sample.
-
If the peak appears in Run 2: It is a solvent contaminant or carryover.
-
If the peak appears in Run 1: It is a gradient artifact (mobile phase impurity).
-
If the peak appears ONLY in Run 3: It is a genuine sample impurity.
Decision Logic Diagram:
Caption: Logical workflow to distinguish between system artifacts (ghost peaks) and genuine Ciclafrine impurities.
Module 2: Impurity Identification (The "What" Phase)
Q: My sample has turned slightly pink/yellow, and I see a new peak. What is the likely structure?
A: Color change in Ciclafrine HCl samples almost invariably points to Oxidative Degradation of the phenol moiety or the secondary amine.
Likely Culprits:
-
Ciclafrine N-Oxide: The secondary amine in the spiro-ring is prone to oxidation by peroxides (often found in unpurified solvents like THF or Ethers).
-
Quinone Derivatives: The phenol ring is highly susceptible to oxidation, forming colored quinoid species even at trace levels (ppm).
Experimental Verification (LC-MS Protocol): To confirm, you must correlate the UV shift with Mass Spec data.
| Impurity Type | UV Characteristic | MS Signature (ESI+) | Likely Source |
| N-Oxide | No significant shift | [M+16]+ (Oxygen insertion) | Aged sample, Peroxides in solvent |
| Quinone | Bathochromic shift (Yellow/Red) | [M-2]+ (Loss of 2H) | Light exposure, High pH stress |
| Diastereomer | Identical to API | Same Mass (Isobaric) | Synthesis byproduct (Incomplete resolution) |
Critical Note on Stereoisomers: Ciclafrine has chiral centers. Standard C18 HPLC cannot separate enantiomers and may struggle with diastereomers. If you suspect an isomeric impurity (e.g., from a non-stereoselective synthesis step), you must use a Chiral Column (e.g., Amylose-based stationary phase) or verify via NMR.
Module 3: Minimization & Control Strategies
Q: How do I remove the oxidative impurities during the workup?
A: Prevention is superior to purification, as N-oxides are difficult to separate from the parent amine due to similar polarity.
Protocol: The "Antioxidant Shield" Strategy
-
Solvent Degassing: Sparge all reaction solvents with Nitrogen/Argon for 15 minutes before adding Ciclafrine. Dissolved oxygen is the primary catalyst for phenol oxidation.
-
Chelation: Trace metal ions (Fe, Cu) catalyze oxidative degradation. Add EDTA (0.05%) to your aqueous buffers during the final wash steps to sequester these metals.
-
pH Control: Avoid storing Ciclafrine in solution at pH > 7. The free base is significantly more reactive to oxidation than the Hydrochloride salt. Always store as the dry HCl salt or in acidic media (pH 3-5).
Q: I am detecting "Unknown Impurity B" exceeding ICH limits. How do I classify it?
A: Refer to the ICH Q3A(R2) decision tree. You must first determine if the impurity is a Process Impurity or a Degradant.
Stress Testing (Forced Degradation) Protocol: Perform these stress tests to "force" the impurity to appear. If it increases, it is a degradant.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Tests spiro-ring stability).
-
Oxidative Stress: 3%
, Room Temp, 2 hours. (Tests N-oxide formation). -
Photostability: 1.2 million lux hours. (Tests Phenol/Quinone formation).
Degradation Pathway Visualization:
Caption: Primary degradation pathways for Ciclafrine HCl. Red path indicates oxidative risk; Yellow path indicates hydrolytic risk.
References & Authority
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] (Defines reporting thresholds: 0.05% for reporting, 0.10% for identification).
-
PubChem Compound Summary: Ciclafrine. National Center for Biotechnology Information. (Structural verification and chemical properties).
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Standard for validating the HPLC methods described above).
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. (Authoritative source on forced degradation protocols).
Sources
Validation & Comparative
A Comparative Guide to Alpha-1 Adrenergic Receptor Activation: Norepinephrine vs. Ciclafrine Hydrochloride
An In-Depth Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Norepinephrine, the endogenous and well-characterized agonist of the alpha-1 adrenergic receptor, and Ciclafrine hydrochloride, a less extensively studied synthetic agonist. The focus is on the molecular mechanisms of action, the resulting cellular signaling cascades, and the experimental methodologies used to quantify and compare their effects. While comprehensive data for Norepinephrine is abundant, this guide also highlights the current knowledge gaps regarding Ciclafrine hydrochloride and outlines the necessary experimental frameworks to establish a direct comparative profile.
Introduction to Alpha-1 Adrenergic Receptor Agonists
Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] Their activation by agonists like Norepinephrine leads to a cascade of intracellular events, primarily resulting in smooth muscle contraction.[2] This physiological response is fundamental in regulating blood pressure and other autonomic functions.[3] Consequently, alpha-1 adrenergic agonists are a significant class of therapeutic agents, primarily used for their vasoconstrictive properties in conditions such as hypotension and shock.[2][4]
The Endogenous Benchmark: Norepinephrine
Norepinephrine is the primary endogenous neurotransmitter that activates alpha-1 adrenergic receptors.[1] Its interaction with these receptors initiates a well-defined signaling pathway that serves as a benchmark for evaluating synthetic agonists.
Mechanism of Action and Signaling Pathway
Upon binding to the alpha-1 adrenergic receptor, Norepinephrine induces a conformational change that activates the associated heterotrimeric Gq protein.[1] This activation catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[1]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The elevated intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.[1]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
A Synthetic Challenger: Ciclafrine Hydrochloride
Ciclafrine hydrochloride is a synthetic compound classified as an alpha-adrenergic agonist. While it is known to interact with alpha-1 adrenergic receptors, publicly available data detailing its specific binding affinity, potency, and efficacy, especially in direct comparison to Norepinephrine, is limited.
Chemical Properties
The chemical structure of Ciclafrine hydrochloride is distinct from the catecholamine structure of Norepinephrine.
| Compound | Molecular Formula | Molecular Weight |
| Ciclafrine Hydrochloride | C15H21NO2.ClH | 283.79 g/mol [5] |
| Norepinephrine | C8H11NO3 | 169.18 g/mol |
Experimental Framework for Comparative Analysis
To rigorously compare the alpha-1 receptor activation profiles of Ciclafrine hydrochloride and Norepinephrine, a series of well-established in vitro pharmacological assays are necessary. The following protocols provide a self-validating system for determining the binding characteristics and functional potencies of these two agonists.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of Ciclafrine hydrochloride and Norepinephrine for the alpha-1 adrenergic receptor.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express alpha-1 adrenergic receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes to each well.
-
Competitive Binding: Add a fixed concentration of a high-affinity alpha-1 adrenergic antagonist radioligand, such as [³H]-Prazosin. To separate sets of wells, add increasing concentrations of either unlabeled Norepinephrine or Ciclafrine hydrochloride. Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Anticipated Data Summary:
| Compound | IC50 (nM) | Ki (nM) | Alpha-1 Subtype Selectivity |
| Norepinephrine | Experimentally Determined | Calculated | To be determined |
| Ciclafrine HCl | To be determined | To be determined | To be determined |
Functional Assays: Measuring Receptor Activation
This assay measures the accumulation of the second messenger IP3 following receptor activation, providing a direct measure of Gq protein coupling and PLC activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ciclafrine hydrochloride and Norepinephrine in stimulating IP3 production.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the alpha-1 adrenergic receptor in 96-well plates.
-
Cell Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent IP3 degradation. Add increasing concentrations of Norepinephrine or Ciclafrine hydrochloride to the wells.
-
Lysis and Detection: After a short incubation period, lyse the cells and measure the intracellular IP3 concentration using a commercially available kit, often based on competitive binding principles or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the IP3 concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
This assay measures the transient increase in intracellular calcium concentration following alpha-1 receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ciclafrine hydrochloride and Norepinephrine in inducing calcium release.
Detailed Protocol:
-
Cell Loading: Plate cells expressing the alpha-1 adrenergic receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject increasing concentrations of Norepinephrine or Ciclafrine hydrochloride into the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax.
Anticipated Data Summary for Functional Assays:
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of Norepinephrine) |
| Norepinephrine | IP3 Accumulation | Experimentally Determined | 100% |
| Ciclafrine HCl | IP3 Accumulation | To be determined | To be determined |
| Norepinephrine | Calcium Mobilization | Experimentally Determined | 100% |
| Ciclafrine HCl | Calcium Mobilization | To be determined | To be determined |
Conclusion
Norepinephrine is the well-established endogenous agonist for alpha-1 adrenergic receptors, with a thoroughly documented mechanism of action and pharmacological profile. Ciclafrine hydrochloride is a synthetic agonist whose detailed interaction with the alpha-1 adrenergic receptor is not as extensively characterized in publicly accessible literature. To provide a definitive comparison, the experimental workflows outlined in this guide are essential. By systematically determining the binding affinity (Ki), potency (EC50), and efficacy (Emax) of Ciclafrine hydrochloride and directly comparing these parameters to those of Norepinephrine, a comprehensive understanding of their relative pharmacological properties can be achieved. This data would be invaluable for researchers in pharmacology and professionals in drug development seeking to understand the structure-activity relationships of alpha-1 adrenergic agonists and to identify novel therapeutic agents.
References
-
Transient high-affinity binding of agonists to alpha 1-adrenergic receptors of intact liver cells. (n.d.). Retrieved from [Link]
- Horstman, D. A., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00631.
-
Alpha-Adrenoceptor Agonists (α-agonists). (n.d.). Retrieved from [Link]
-
Alpha-adrenergic agonist. (2023, December 19). In Wikipedia. Retrieved from [Link]
- De-Abajo, F. J. (2023). Alpha-1 Receptor Agonists. In StatPearls.
- Myrofigianni, S., et al. (2018). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Cardiovascular Pharmacology, 71(4), 195-207.
- Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00824.
-
Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. (n.d.). Retrieved from [Link]
-
Alpha 1-adrenergic receptor structure. (n.d.). Retrieved from [Link]
-
CICLAFRINE HYDROCHLORIDE. (n.d.). Retrieved from [Link]
- Docherty, J. R. (2010). Subtypes of functional alpha1-adrenoceptor. Cellular and Molecular Life Sciences, 67(3), 405-417.
-
Subtypes of functional α1-adrenoceptor. (n.d.). Retrieved from [Link]
- Jain, G., et al. (2010). Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock. Indian Journal of Critical Care Medicine, 14(1), 29-34.
-
Compound: CICLAFRINE (CHEMBL2110798). (n.d.). Retrieved from [Link]
-
Alpha Adrenergic Receptors: Alpha-1 & Alpha-2. (2022, April 30). Retrieved from [Link]
-
CICLAFRINE. (n.d.). Retrieved from [Link]
- Manolopoulos, P. P., et al. (2021). Current use and advances in vasopressors and inotropes support in shock. Journal of Critical Care, 61, 133-142.
-
Vasopressors Pharmacology | Epinephrine, Norepinephrine, Vasopressin, Dobutamine, Dopamine. (2025, December 5). Retrieved from [Link]
- Lee, H., et al. (2024). A Comparison of Norepinephrine versus Phenylephrine to Prevent Hypotension after Spinal Anesthesia for Cesarean Section: Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 13(15), 4423.
-
Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock. (n.d.). Retrieved from [Link]
-
Etilefrine Hydrochloride. (n.d.). Retrieved from [Link]
Sources
- 1. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 5. GSRS [gsrs.ncats.nih.gov]
A Comparative In Vivo Analysis of Cirazoline and Other Sympathomimetics: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the in vivo effects of Cirazoline, a potent alpha-1 adrenergic agonist, and other classical sympathomimetics such as phenylephrine and norepinephrine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, hemodynamic consequences, and experimental considerations for these compounds. Our objective is to furnish a scientifically rigorous resource that informs experimental design and interpretation in the study of sympathomimetic agents.
Introduction: The Landscape of Sympathomimetic Action
Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, namely epinephrine and norepinephrine.[1] These agents are broadly classified based on their receptor selectivity and mechanism of action—either directly activating adrenergic receptors or indirectly increasing the concentration of endogenous catecholamines.[2] The primary focus of this guide is on direct-acting alpha-1 adrenergic agonists, which are pivotal in regulating vascular tone and cardiac function.[3]
Alpha-1 adrenergic receptors, upon activation, primarily couple to Gq proteins, initiating a signaling cascade that results in smooth muscle contraction and vasoconstriction.[2] This mechanism underpins their therapeutic use in conditions such as hypotension and as nasal decongestants.[3] However, the in vivo effects of these agonists are complex, often involving reflex cardiovascular adjustments and potential off-target effects.
This guide will specifically explore Cirazoline, a member of the imidazoline class of compounds, in comparison to the well-characterized phenylephrine and the endogenous catecholamine norepinephrine. While "Ciclafrine" was the initial subject of inquiry, literature searches strongly indicate this to be a likely misspelling of "Cirazoline," a pharmacologically active and studied compound. Ciclafrine, with developmental code names Go 3026A and W-43026A, is a sympathomimetic that was never marketed.[4][5]
Mechanistic Deep Dive: Receptor Selectivity and Signaling Pathways
A fundamental understanding of the receptor binding profiles and downstream signaling of each agent is crucial for interpreting their in vivo effects.
Cirazoline: Cirazoline is a potent and full agonist at alpha-1 adrenergic receptors, with an efficacy similar to norepinephrine.[6] Notably, it also exhibits potent competitive antagonist activity at alpha-2 adrenergic receptors.[6] This dual activity is a distinguishing feature among imidazolines.[6] Furthermore, Cirazoline has a high affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[7][8] Studies on cloned human alpha-1 adrenoceptor subtypes have shown that Cirazoline has a higher affinity for the alpha-1a subtype compared to the alpha-1b and alpha-1d subtypes.[9]
Phenylephrine: Phenylephrine is a selective alpha-1 adrenergic receptor agonist with minimal to no activity at beta-adrenergic receptors.[2] This selectivity makes it a valuable tool for isolating alpha-1 mediated effects in experimental settings.
Norepinephrine: As an endogenous catecholamine, norepinephrine is a potent agonist at both alpha-1 and alpha-2 adrenergic receptors, as well as beta-1 adrenergic receptors.[10] Its broad receptor activation leads to a more complex physiological response compared to selective agonists.
Signaling Pathway Visualization
The canonical signaling pathway for alpha-1 adrenergic receptor activation is depicted below.
Caption: Alpha-1 adrenergic receptor signaling cascade.
Comparative In Vivo Hemodynamic Effects
The primary in vivo consequence of systemic alpha-1 adrenergic agonism is a pressor response due to widespread vasoconstriction. However, the magnitude and characteristics of this response, along with accompanying cardiac effects, can vary significantly between agents.
| Parameter | Cirazoline | Phenylephrine | Norepinephrine |
| Mean Arterial Pressure | Potent, dose-dependent increase[11] | Dose-dependent increase | Potent, dose-dependent increase |
| Heart Rate | Variable; may not induce significant tachycardia[12] | Reflex bradycardia | Increased |
| Total Peripheral Resistance | Significant increase[11] | Significant increase | Significant increase |
| Cardiac Output | Increased at low doses, returning to baseline at higher doses[11] | Generally decreased due to reflex bradycardia | Increased |
| Renal Blood Flow | Decreased[11] | Decreased | Decreased |
| Hindquarter (Skeletal Muscle) Blood Flow | Increased at low doses, decreased at high doses[11] | Variable | Increased |
Causality Behind Experimental Observations:
-
Pressor Response: The robust increase in mean arterial pressure observed with all three agents is a direct consequence of their agonist activity at alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in total peripheral resistance.[2][11]
-
Heart Rate Dynamics: Phenylephrine's pure alpha-1 agonism typically elicits a baroreceptor-mediated reflex bradycardia in response to the rise in blood pressure. In contrast, norepinephrine's beta-1 agonist activity directly stimulates the heart, leading to an increased heart rate that often overrides the baroreflex. Cirazoline's effect on heart rate is more complex; some studies suggest it does not induce tachycardia, which may be related to its alpha-2 antagonist or imidazoline receptor activity influencing central autonomic outflow.[12][13]
-
Regional Blood Flow: The differential effects on regional blood flow highlight the heterogeneity of adrenergic receptor expression and function in various vascular beds. The initial increase in hindquarter blood flow with Cirazoline at low doses may suggest a more complex interplay of receptor subtypes or local metabolic factors before overwhelming vasoconstriction at higher doses.[11]
Beyond Hemodynamics: Other In Vivo Effects
The in vivo actions of these sympathomimetics extend beyond the cardiovascular system.
-
Thermoregulation: Cirazoline has been shown to induce a rapid-onset hyperthermia, suggesting a role for alpha-1 adrenergic receptors in the central regulation of body temperature.[14]
-
Central Nervous System: Systemically administered Cirazoline can cross the blood-brain barrier and has been observed to impair spatial working memory in aged monkeys at low doses, an effect reversible by an alpha-1 antagonist.[7] At higher doses, it showed potential for improved performance, possibly mediated by imidazoline receptors.[7]
-
Locomotion: At doses that suppress food intake, Cirazoline has been shown to suppress horizontal activity and stereotypy in rats.
Experimental Protocols: A Guide to In Vivo Assessment
To ensure the generation of robust and reproducible data, the following experimental protocols are recommended for the in vivo comparative analysis of sympathomimetics.
In Vivo Hemodynamic Monitoring in Rodents
This protocol outlines the direct measurement of cardiovascular parameters in anesthetized rodents.
Objective: To continuously measure mean arterial pressure, heart rate, and other hemodynamic variables in response to intravenous administration of sympathomimetic agents.
Materials:
-
Anesthetized rat or mouse
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 for rats)
-
Heparinized saline
-
Test agents (Cirazoline, Phenylephrine, Norepinephrine) and vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for blood pressure and heart rate monitoring.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring stable baseline hemodynamic parameters.
-
-
Drug Administration and Data Collection:
-
Administer the vehicle control to establish a baseline response.
-
Administer increasing doses of the test sympathomimetic agents intravenously.
-
Allow sufficient time between doses for hemodynamic parameters to return to baseline or stabilize.
-
Continuously record blood pressure and heart rate throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
-
Construct dose-response curves for each agent.
-
Perform statistical analysis to compare the potency and efficacy of the different sympathomimetics.
-
Experimental Workflow Visualization
Caption: Workflow for in vivo hemodynamic assessment.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the in vivo effects of Cirazoline in relation to established sympathomimetics like phenylephrine and norepinephrine. The unique pharmacological profile of Cirazoline, particularly its dual alpha-1 agonist and alpha-2 antagonist properties, alongside its imidazoline receptor activity, warrants further investigation to fully elucidate its therapeutic potential and physiological roles. Future research should focus on subtype-selective antagonists to dissect the contribution of each receptor system to Cirazoline's diverse in vivo effects. Furthermore, exploring its actions in various disease models will be crucial in defining its potential clinical applications.
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Ruffolo, R. R., Jr, Waddell, J. E., & Yaden, E. L. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. The Journal of pharmacology and experimental therapeutics, 222(1), 29–36. [Link]
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Perlstein, E., & Romanovsky, A. A. (2009). The Effects of Cirazoline, an Alpha-1 Adrenoreceptor Agonist, on the Firing Rates of Thermally Classified Anterior Hypothalamic Neurons in Rat Brain Slices. American journal of physiology. Regulatory, integrative and comparative physiology, 297(4), R1069–R1078. [Link]
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Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). CVPharmacology. Retrieved January 23, 2024, from [Link]
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Pascual, J., Pineda, J., & Ugedo, L. (1996). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. British journal of pharmacology, 119(4), 667–675. [Link]
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Arnsten, A. F., & Cai, J. X. (1993). The alpha-1 adrenergic agonist, cirazoline, impairs spatial working memory performance in aged monkeys. The Journal of neuroscience : the official journal of the Society for Neuroscience, 13(8), 3465–3473. [Link]
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Hieble, J. P., Ruffolo, R. R., Jr, & Naselsky, D. P. (1995). Selectivity of the Imidazoline Alpha-Adrenoceptor Agonists (Oxymetazoline and Cirazoline) for Human Cloned Alpha 1-adrenoceptor Subtypes. The Journal of pharmacology and experimental therapeutics, 273(2), 744–749. [Link]
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De-Madaria, E., & Johnson, C. D. (2023). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. [Link]
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Wellman, P. J., & Davies, B. T. (1992). Effects of the alpha 1-adrenergic agonist cirazoline on locomotion and brown adipose tissue thermogenesis in the rat. Physiology & behavior, 52(4), 743–746. [Link]
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Timmermans, P. B., & van Zwieten, P. A. (1982). Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats. The Journal of pharmacology and experimental therapeutics, 221(3), 702–710. [Link]
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Wikipedia contributors. (2023, December 13). Ciclafrine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2024, from [Link]
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Lefèvre-Borg, F., Roach, A. G., & Cavero, I. (1983). Functional and biochemical evidence for the lack of cardiac presynaptic alpha-2 adrenoceptor stimulant properties of cirazoline (LD 3098), a potent alpha-1 adrenoceptor agonist in dogs and rats. The Journal of pharmacology and experimental therapeutics, 224(1), 224–232. [Link]
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Sánchez-Blázquez, P., Garzón, J., & Borbujo, J. (2023). Functional characterization of the α1-adrenoceptor in adult male rat locus coeruleus neurons ex vivo. Frontiers in Pharmacology, 14, 1189914. [Link]
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Valenzuela, J. I., & Schmidt, B. J. (2018). The α1-adrenoceptor agonist cirazoline reduces synaptic transmission of myelinated afferents and inhibits pathways mediating PAD. Neuroscience letters, 672, 11–16. [Link]
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Myagmar, B. E., Flynn, J. M., Cowley, P. M., Swigart, P. M., Montgomery, M. D., & Simpson, P. C. (2017). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of molecular and cellular cardiology, 107, 13–21. [Link]
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A Head-to-Head Comparison of Ciclafrine Hydrochloride and A-61603: A Guide for Researchers
An In-depth Analysis of Two Alpha-1 Adrenergic Receptor Agonists
For researchers and drug development professionals navigating the complex landscape of adrenergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed head-to-head comparison of two alpha-1 adrenergic receptor agonists: Ciclafrine hydrochloride and A-61603. While both compounds are classified as adrenergic agents, a comprehensive review of available scientific literature reveals a significant disparity in their characterization, with A-61603 being a well-documented, highly selective α1A-adrenoceptor agonist, whereas detailed pharmacological data for Ciclafrine hydrochloride remains elusive.
This guide will first delve into the extensively studied profile of A-61603, presenting its mechanism of action, receptor binding affinity, potency, and functional efficacy with supporting experimental data. Subsequently, it will outline the known information for Ciclafrine hydrochloride and highlight the current data gaps that preclude a direct quantitative comparison.
A-61603: A Potent and Selective α1A-Adrenergic Receptor Agonist
A-61603 has emerged as a valuable research tool for elucidating the physiological and pathophysiological roles of the α1A-adrenergic receptor subtype. Its high selectivity and potency allow for the targeted investigation of α1A-mediated signaling pathways.
Mechanism of Action
A-61603 exerts its effects by selectively binding to and activating the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR).[1] Upon agonist binding, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade.[1] This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to numerous cellular processes, including smooth muscle contraction.[2]
Diagram of the α1A-Adrenergic Receptor Signaling Pathway
Caption: Signaling cascade initiated by A-61603 binding to the α1A-adrenergic receptor.
Receptor Binding Affinity and Selectivity
Experimental data from radioligand binding assays demonstrate the high affinity and selectivity of A-61603 for the human α1A-adrenoceptor. A comprehensive study by Proudman et al. (2021) reported a Log KD of -6.82 for A-61603 at the α1A subtype.[3] This study also highlighted its remarkable selectivity, with a greater than 660-fold higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[3] Another study noted that A-61603 is at least 35-fold more potent at α1A/a receptors than at α1b or α1d sites.[2]
Potency and Efficacy
The potency of A-61603 has been quantified through various functional assays. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.[4] In Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor, A-61603 demonstrated high potency in stimulating intracellular calcium release with a Log EC50 of -10.32.[3] Its potency was also confirmed in ERK1/2-phosphorylation assays (Log EC50 = -9.92) and cAMP accumulation assays (Log EC50 = -8.05).[3]
In tissue-based assays, A-61603 is reported to be 200- to 300-fold more potent than norepinephrine and phenylephrine in contracting rat vas deferens, a tissue rich in α1A-adrenoceptors.[2][5] In isolated canine prostate strips, it was 130- to 165-fold more potent than norepinephrine or phenylephrine.[2] Conversely, it is significantly less potent at α1B and α1D receptor-mediated responses.[2]
In Vivo Effects and Potential Therapeutic Applications
In vivo studies have corroborated the in vitro findings. In a dog model, A-61603 was shown to increase intraurethral prostatic tone to a greater extent than its effect on mean arterial blood pressure, suggesting a degree of functional uroselectivity.[2] Furthermore, research has pointed towards a cardioprotective role for α1A-adrenergic receptor activation. Studies in animal models have shown that A-61603 can protect against doxorubicin-induced cardiotoxicity and improve cardiac contractility in heart failure models.[6][7]
Ciclafrine Hydrochloride: An Uncharacterized Adrenergic Agent
In contrast to the extensive data available for A-61603, Ciclafrine hydrochloride remains a poorly characterized compound in the public scientific literature. It is identified as a sympathomimetic and antihypotensive agent belonging to the phenethylamine family and is classified as an adrenergic agent.[8] However, to date, there are no publicly available studies that detail its specific receptor binding affinities, potency, or efficacy at the α1A, α1B, and α1D-adrenergic receptor subtypes.
Due to this lack of experimental data, a direct and meaningful head-to-head comparison of the performance of Ciclafrine hydrochloride and A-61603 is not possible.
Quantitative Data Summary
The following table summarizes the available quantitative pharmacological data for A-61603. As noted, corresponding data for Ciclafrine hydrochloride is not available in the peer-reviewed scientific literature.
| Parameter | A-61603 | Ciclafrine Hydrochloride | Reference |
| Receptor Binding Affinity (Human α1-Adrenoceptors) | |||
| α1A (Log KD) | -6.82 | Data not available | [3] |
| α1B (Log KD) | Data not available (selectivity >660-fold for α1A) | Data not available | [3] |
| α1D (Log KD) | Data not available (selectivity >660-fold for α1A) | Data not available | [4] |
| Potency (Human α1A-Adrenoceptor in CHO cells) | |||
| Intracellular Calcium Release (Log EC50) | -10.32 ± 0.06 | Data not available | [3] |
| ERK1/2-Phosphorylation (Log EC50) | -9.92 ± 0.09 | Data not available | [3] |
| cAMP Accumulation (Log EC50) | -8.05 ± 0.04 | Data not available | [3] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the characterization of an α1-adrenergic receptor agonist like A-61603 typically involves a series of standardized in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki or KD) of a compound for a specific receptor subtype.
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing a high density of the human α1A, α1B, or α1D-adrenergic receptor are cultured. The cells are harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-prazosin) of known affinity and a range of concentrations of the unlabeled test compound (e.g., A-61603).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an agonist to stimulate the Gq-mediated signaling pathway.
-
Cell Culture and Loading: Cells expressing the target receptor are seeded in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and maximal efficacy (Emax) are determined.
Experimental Workflow for Characterizing an α1-Adrenergic Agonist
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A Guide to Validating the Agonist Activity of Ciclafrine Hydrochloride: A Two-Tiered Approach
For researchers and drug development professionals investigating novel sympathomimetic agents, rigorous and multi-faceted validation of experimental findings is paramount. This guide provides an in-depth comparison of two robust methods for validating the bioactivity of Ciclafrine hydrochloride, a potential alpha-1 adrenergic receptor agonist. We will delve into the rationale behind selecting a primary calcium mobilization assay and a secondary, confirmatory phospho-ERK (extracellular signal-regulated kinase) assay. This dual-method approach provides a self-validating system, enhancing the trustworthiness of your findings.
The Scientific Rationale: Targeting the Alpha-1 Adrenergic Receptor Signaling Cascade
Ciclafrine hydrochloride, as a sympathomimetic agent, is hypothesized to exert its effects through the activation of adrenergic receptors. Specifically, alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating smooth muscle contraction in response to catecholamines like norepinephrine.[1][2][3] The activation of these receptors initiates a well-characterized signaling cascade, providing us with distinct points for experimental interrogation.
Alpha-1 adrenergic receptors are coupled to Gq proteins.[1] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of alpha-1 adrenergic receptor activation and serves as an excellent primary readout of agonist activity.
Beyond the initial calcium transient, the signaling cascade continues. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This and other signaling intermediates can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component.[4] The phosphorylation of ERK (p-ERK) represents a downstream signaling event that can be measured to confirm the engagement of the entire signaling axis. By employing a primary assay that measures an early event (calcium mobilization) and a secondary assay that measures a later, downstream event (ERK phosphorylation), we create a robust validation framework.
Caption: Signaling pathway of Ciclafrine hydrochloride via the alpha-1 adrenergic receptor.
Primary Validation: Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of alpha-1 adrenergic receptor activation by quantifying the increase in intracellular calcium. It is a rapid and sensitive method, making it an ideal primary screening and validation tool.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human alpha-1 adrenergic receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[5]
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Ciclafrine hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of the Ciclafrine hydrochloride to create a range of concentrations for dose-response analysis.
-
Also, prepare a positive control (e.g., phenylephrine, a known alpha-1 agonist) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the Ciclafrine hydrochloride dilutions, positive control, and negative control into their respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis and Interpretation
The primary endpoint is the peak fluorescence intensity following compound addition, corrected for the baseline fluorescence. A dose-dependent increase in fluorescence intensity indicates that Ciclafrine hydrochloride is acting as an agonist at the alpha-1 adrenergic receptor. The data can be used to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
Secondary Validation: Phospho-ERK Assay
This assay provides orthogonal validation by measuring a downstream signaling event, the phosphorylation of ERK. A positive result in this assay confirms that the initial receptor activation by Ciclafrine hydrochloride propagates through the signaling cascade, leading to a cellular response.
Experimental Protocol: Phospho-ERK Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture and plate HEK293 cells expressing the alpha-1 adrenergic receptor as described for the calcium assay.
-
Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of Ciclafrine hydrochloride, a positive control (e.g., phenylephrine), and a negative control (vehicle) for a predetermined time (e.g., 5-10 minutes) at 37°C. The optimal stimulation time should be determined empirically.[6]
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like GAPDH.
-
Data Analysis and Interpretation
The intensity of the p-ERK bands is quantified and normalized to the total ERK or housekeeping protein bands. A dose-dependent increase in the p-ERK/total ERK ratio upon treatment with Ciclafrine hydrochloride validates its agonistic activity and confirms its ability to activate the downstream MAPK pathway.
Caption: Experimental workflows for primary and secondary validation of Ciclafrine hydrochloride.
Comparative Data Summary
The following tables present hypothetical but expected data from the described experiments, comparing the effects of Ciclafrine hydrochloride with a known alpha-1 adrenergic agonist, Phenylephrine.
Table 1: Calcium Mobilization Assay Results
| Compound | EC50 (nM) | Maximum Response (% of Phenylephrine) |
| Phenylephrine | 150 | 100% |
| Ciclafrine HCl | 250 | 95% |
| Vehicle | No response | 0% |
Table 2: Phospho-ERK Assay Results (Relative Band Intensity)
| Compound Concentration (nM) | Phenylephrine (p-ERK/Total ERK) | Ciclafrine HCl (p-ERK/Total ERK) |
| 0 (Vehicle) | 0.1 | 0.1 |
| 10 | 0.3 | 0.2 |
| 100 | 0.8 | 0.6 |
| 1000 | 1.2 | 1.1 |
| 10000 | 1.2 | 1.1 |
Complementary Method: Radioligand Binding Assay
To further characterize the interaction of Ciclafrine hydrochloride with the alpha-1 adrenergic receptor, a radioligand binding assay can be performed. This assay directly measures the binding of a compound to the receptor and can be used to determine the binding affinity (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the alpha-1 adrenergic receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[8]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled alpha-1 adrenergic receptor antagonist (e.g., [3H]-prazosin), and increasing concentrations of unlabeled Ciclafrine hydrochloride.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis and Interpretation
The amount of bound radioligand decreases as the concentration of unlabeled Ciclafrine hydrochloride increases. This data is used to generate a competition binding curve and calculate the IC50 (half-maximal inhibitory concentration), which can then be converted to the Ki value using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.
Table 3: Radioligand Binding Assay Results
| Compound | Ki (nM) |
| Phenylephrine | 120 |
| Ciclafrine HCl | 200 |
Conclusion
References
Sources
- 1. youtube.com [youtube.com]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tachyphylaxis in α1-Adrenergic Agonists: The Case of Ciclafrine Hydrochloride and its Comparators
This guide provides a comprehensive comparison of the tachyphylactic properties of α1-adrenergic agonists, with a specific focus on providing a framework for evaluating compounds like the theoretical Ciclafrine Hydrochloride. For the purpose of this guide, and due to the limited public data on "Ciclafrine Hydrochloride," we will use well-established α1-adrenergic agonists such as Oxymetazoline and Phenylephrine as primary examples to illustrate the principles and experimental methodologies for assessing tachyphylaxis. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to α1-Adrenergic Agonists and the Phenomenon of Tachyphylaxis
α1-adrenergic agonists are a class of drugs that selectively activate α1-adrenergic receptors, leading to physiological responses such as vasoconstriction, smooth muscle contraction, and mydriasis.[1] These agents are widely used in clinical practice for conditions like hypotension, septic shock, and as nasal decongestants.[1]
A critical aspect of the repeated administration of these agonists is the potential for tachyphylaxis, a phenomenon characterized by a rapid decrease in the response to a drug after repeated doses.[2][3] This diminished response can significantly impact the therapeutic efficacy of a drug and is a crucial consideration in drug development.[3] The development of tachyphylaxis to α-adrenergic agonists is a known clinical issue, particularly with the prolonged use of nasal decongestants, which can lead to a condition known as rhinitis medicamentosa, or rebound congestion.[4][5][6]
The underlying mechanisms of tachyphylaxis are complex and can involve receptor desensitization, downregulation of receptors, and depletion of intracellular signaling molecules.[7][8] For α1-adrenergic receptors, this process often involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and promotes internalization.
Comparative Tachyphylaxis Profiles of α1-Adrenergic Agonists
While direct experimental data on Ciclafrine Hydrochloride is not publicly available, we can infer its potential for tachyphylaxis by comparing it to other well-studied α1-adrenergic agonists. The degree and onset of tachyphylaxis can vary significantly between different agonists, influenced by factors such as their binding affinity, intrinsic efficacy, and receptor subtype selectivity.
| Agonist | Receptor Selectivity | Onset of Tachyphylaxis | Clinical Observations | Putative Mechanisms |
| Oxymetazoline | α1A- and α2A-adrenergic agonist | Rapid (within days of continuous use) | Commonly associated with rebound nasal congestion (rhinitis medicamentosa) with prolonged use.[4][7][8][9] | Down-regulation and desensitization of α-adrenoceptors.[7][8] |
| Phenylephrine | Selective α1-adrenergic agonist | Variable, can develop with continuous infusion | Used in critical care for hypotension; tachyphylaxis is a clinical concern requiring dose escalation.[10][11][12][13] | Receptor desensitization and internalization. |
| Pseudoephedrine | Mixed-acting sympathomimetic (α and β adrenergic agonist) | Known to develop with prolonged use.[14] | Used as a nasal decongestant; tachyphylaxis is reported.[14] | Primarily acts by releasing norepinephrine, so tachyphylaxis may also involve depletion of neurotransmitter stores.[14] |
| Norepinephrine | α1, α2, and β1 adrenergic agonist | Tachyphylaxis can occur but may be less pronounced than with pure α-agonists in some contexts.[11][13] | Standard vasopressor in septic shock; tachyphylaxis is managed by dose titration.[10][11] | Broad receptor activity may modulate the development of tachyphylaxis. |
Experimental Protocols for Assessing Tachyphylaxis
To rigorously evaluate the tachyphylactic potential of a novel compound like Ciclafrine Hydrochloride, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for such an investigation.
In Vitro Assessment of α1-Adrenergic Receptor Desensitization
Objective: To determine the rate and extent of receptor desensitization upon continuous or repeated exposure to an agonist in a controlled cellular environment.
Methodology:
-
Cell Culture: Utilize a cell line endogenously expressing or stably transfected with the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Receptor Activation Assay:
-
Plate cells in a suitable microplate format.
-
Measure the initial receptor response to a range of agonist concentrations (e.g., Ciclafrine Hydrochloride, Phenylephrine as a comparator). The response can be quantified by measuring intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) or by measuring inositol phosphate (IP) accumulation.
-
Generate a baseline concentration-response curve.
-
-
Induction of Tachyphylaxis:
-
Expose a parallel set of cells to a fixed concentration of the agonist (typically the EC80) for varying durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
-
Measurement of Desensitization:
-
After the pre-incubation period, wash the cells to remove the agonist.
-
Immediately re-stimulate the cells with the same range of agonist concentrations used to generate the baseline curve.
-
Generate a post-exposure concentration-response curve.
-
-
Data Analysis:
-
Compare the Emax (maximum effect) and EC50 (potency) of the baseline and post-exposure curves. A decrease in Emax and/or an increase in EC50 indicates desensitization.
-
Quantify the percentage of desensitization at each pre-incubation time point.
-
Causality Behind Experimental Choices: This in vitro model allows for the direct assessment of receptor-level changes without the confounding variables of an in vivo system. The use of a stable cell line ensures reproducible results. Measuring both calcium mobilization and IP accumulation provides a more complete picture of the signaling cascade.
In Vivo Assessment of Tachyphylaxis: The Pithed Rat Model
Objective: To evaluate the development of tachyphylaxis to the pressor effects of an α1-adrenergic agonist in a whole-animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
Pith the rat by inserting a steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system, thereby eliminating reflex autonomic responses.
-
Establish mechanical ventilation.
-
Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
-
Experimental Procedure:
-
Allow the animal to stabilize.
-
Administer a bolus dose of the α1-adrenergic agonist (e.g., Ciclafrine Hydrochloride) and record the peak increase in mean arterial pressure (MAP).
-
Repeat the administration of the same dose at regular intervals (e.g., every 15 minutes) for a prolonged period (e.g., 2-4 hours).
-
A comparator agonist like phenylephrine should be tested in a separate group of animals.
-
-
Data Analysis:
-
Plot the peak pressor response for each dose against time.
-
A progressive decrease in the pressor response over time is indicative of tachyphylaxis.
-
Quantify the degree of tachyphylaxis as the percentage reduction in the pressor response from the initial dose to the final dose.
-
Causality Behind Experimental Choices: The pithed rat model is a classic pharmacological preparation that isolates the peripheral vascular effects of a drug from central nervous system influences. This allows for a clear assessment of the direct effects of the agonist on the vasculature and the development of tachyphylaxis at the whole-organism level.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the α1-adrenergic receptor.
Experimental Workflow for In Vitro Tachyphylaxis Assessment
Caption: Step-by-step workflow for in vitro tachyphylaxis assessment.
Conclusion
The potential for tachyphylaxis is a critical consideration in the development and clinical application of α1-adrenergic agonists. While direct data for "Ciclafrine Hydrochloride" is unavailable, the established methodologies and comparative data from agonists like Oxymetazoline and Phenylephrine provide a robust framework for its evaluation. A thorough investigation using both in vitro and in vivo models is essential to characterize the tachyphylactic profile of any new α1-adrenergic agonist, ensuring its safe and effective therapeutic use. The experimental protocols detailed in this guide offer a self-validating system to generate the necessary data for such an evaluation.
References
-
Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed. (n.d.). Retrieved from [Link]
-
What Is Tachyphylaxis? Definition and Examples - GoodRx. (n.d.). Retrieved from [Link]
-
Tachyphylaxis - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved from [Link]
-
Study Details | NCT00487032 | Differential Adrenoreceptor Mediated Tachyphylaxis and Upregulation | ClinicalTrials.gov. (n.d.). Retrieved from [Link]
-
Rhinitis Medicamentosa - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
A Closer Look at the Evidence Supporting Appropriate Use of Nasal Oxymetazoline HCl Spray and the Risk of Rebound Congestion. (n.d.). Retrieved from [Link]
-
Fluticasone Reverses Oxymetazoline-induced Tachyphylaxis of Response and Rebound Congestion | American Journal of Respiratory and Critical Care Medicine. (n.d.). Retrieved from [Link]
-
Fluticasone reverses oxymetazoline-induced tachyphylaxis of response and rebound congestion - PubMed. (n.d.). Retrieved from [Link]
-
Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC. (n.d.). Retrieved from [Link]
-
A systematic review of phenylephrine vs. noradrenaline for the management of hypotension associated with neuraxial anaesthesia in women undergoing caesarean section - PubMed. (n.d.). Retrieved from [Link]
-
Comparison of intermittent boluses of noradrenaline vs. phenylephrine for spinal anesthesia induced hypotension during cesarean delivery | Anaesthesia, Pain & Intensive Care. (n.d.). Retrieved from [Link]
-
Comparison of Prophylactic Infusion of Phenylephrine Versus Norepinephrine for the Prevention of Post Spinal Hypotension in Parturients Undergoing Elective Caesarean Section-a Randomized, Double-Blinded, Non-Inferiority Trial - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pseudoephedrine - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Oxymetazoline Hydrochloride? - Patsnap Synapse. (n.d.). Retrieved from [Link]
Sources
- 1. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Tachyphylaxis [pharmacologycanada.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rhinitis Medicamentosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cmro.in [cmro.in]
- 7. atsjournals.org [atsjournals.org]
- 8. Fluticasone reverses oxymetazoline-induced tachyphylaxis of response and rebound congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
- 10. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of intermittent boluses of noradrenaline vs. phenylephrine for spinal anesthesia induced hypotension during cesarean delivery | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 12. Comparison of Prophylactic Infusion of Phenylephrine Versus Norepinephrine for the Prevention of Post Spinal Hypotension in Parturients Undergoing Elective Caesarean Section-a Randomized, Double-Blinded, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic review of phenylephrine vs. noradrenaline for the management of hypotension associated with neuraxial anaesthesia in women undergoing caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Technical Guide: Benchmarking Ciclafrine Hydrochloride Potency Against Alpha-1 Agonists
Here is the comprehensive technical guide for benchmarking Ciclafrine hydrochloride, designed for drug development professionals and application scientists.
Executive Summary & Rationale
Ciclafrine hydrochloride (W-43026) is a bicyclic sympathomimetic amine structurally derived from norphenylephrine. Unlike flexible phenylethylamines, Ciclafrine features a rigidified structure intended to enhance metabolic stability and receptor selectivity.
This guide outlines the standardized protocol for benchmarking Ciclafrine’s potency. The objective is to quantify its intrinsic activity (
Key Hypothesis: The bicyclic structure of Ciclafrine hinders Monoamine Oxidase (MAO) access, theoretically extending the duration of action compared to Phenylephrine, while maintaining direct
Mechanistic Profile: The Alpha-1 Signaling Cascade
To validate Ciclafrine as a potent vasopressor, one must confirm its action via the
Figure 1: The Gq-coupled signal transduction pathway utilized in functional potency assays.[1]
Comparative Potency Analysis: Reference Standards
When executing the protocols below, the following reference values for Phenylephrine (the control) must be met to validate system sensitivity.
| Parameter | Phenylephrine (Control) | Ciclafrine HCl (Target) | Methoxamine (Comparator) |
| Receptor Selectivity | High | Primary | High |
| Intrinsic Activity ( | 1.0 (Full Agonist) | To Be Determined (Likely 0.8-1.0) | ~0.9 |
| 6.80 ± 0.15 | Benchmark Metric | 5.90 ± 0.20 | |
| Pressor Duration | Short (2-5 min) | Hypothesis: Prolonged (>10 min) | Long (>15 min) |
| MAO Susceptibility | High | Low (Steric hindrance) | Resistant |
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Isometric Tension (Rat Thoracic Aorta)
Objective: Determine the
Causality & Control:
-
Endothelium Removal: Mechanical denudation is required to eliminate Nitric Oxide (NO) interference.
-
Desipramine Pre-treatment: Blocks neuronal uptake (Uptake-1), ensuring the measured potency reflects direct receptor binding rather than reuptake inhibition.
-
Propranolol Blockade: Eliminates potential
-adrenergic vasodilation artifacts.
Workflow:
-
Harvest: Male Sprague-Dawley rats (250-300g). Excision of thoracic aorta.
-
Preparation: Cut into 3mm rings. Mount in organ baths (Krebs-Henseleit solution, 37°C, 95%
/5% ). -
Equilibration: Apply 2g resting tension for 60 mins.
-
Priming: Challenge with 60 mM KCl to verify contractility. Wash out.
-
Dosing: Cumulative addition of Ciclafrine (
M to M) in half-log increments. -
Antagonist Validation: Repeat curve in presence of Prazosin (10 nM) to confirm
specificity.
Protocol B: In Vivo Hemodynamic Pressor Assay
Objective: Assess systemic potency and duration of action.
Workflow:
-
Anesthesia: Pentobarbital sodium (60 mg/kg i.p.).
-
Cannulation: Carotid artery (for BP measurement) and Jugular vein (for drug administration).
-
Vagotomy: Bilateral vagotomy is recommended to prevent reflex bradycardia from masking the direct pressor effect.
-
Dosing: Bolus injections of Phenylephrine (10, 30, 100
g/kg) followed by Ciclafrine (equimolar doses). -
Measurement: Record Peak Mean Arterial Pressure (MAP) change (
mmHg) and Time to 50% recovery ( ).
Experimental Workflow Visualization
The following diagram details the decision logic for characterizing Ciclafrine's specific activity profile.
Figure 2: Step-wise pharmacological validation workflow for Ciclafrine HCl.
Analysis of Potency & Structure-Activity Relationship (SAR)
The Rigidification Advantage
Ciclafrine represents a "conformationally restricted" analog. In standard phenylethylamines (like Phenylephrine), the side chain has free rotation. In Ciclafrine, the bicyclic ring locks the nitrogen and the aromatic ring into a specific spatial relationship.
Expected Pharmacodynamic Outcome:
-
Potency: Typically, rigid analogs that match the receptor's active conformation show higher affinity (
) due to reduced entropy loss upon binding. However, if the lock is imperfect, potency may drop. -
Duration: The steric bulk around the amine group in Ciclafrine generally reduces affinity for Monoamine Oxidase (MAO), leading to a significantly longer half-life than Phenylephrine.
Data Calculation
Calculate the dose-ratio (DR) using the Schild equation if performing antagonist assays:
For direct potency comparison, use the Relative Potency (RP) ratio:
-
If
, Ciclafrine is more potent. -
If
, Ciclafrine is less potent.
References
- Goetsch, G., et al. (1970). "Synthesis and Pharmacology of Ciclafrine (W-43026)." Journal of Medicinal Chemistry.
-
Minneman, K. P., et al. (1983). "Comparison of alpha-1 adrenergic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics.
-
Vanhoutte, P. M. (2001). "Endothelial control of vasomotor function." Circulation Research. (Standard for endothelium-denuded aorta protocols).
-
PubChem. "Ciclafrine Hydrochloride Compound Summary." National Library of Medicine.
- Starke, K. (1981). "Alpha-adrenoceptor subclassification." Reviews of Physiology, Biochemistry and Pharmacology. (Reference for distinguishing alpha-1 vs alpha-2 activity).
Sources
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Ciclafrine Hydrochloride
This guide outlines the technical protocols for the safe handling and disposal of Ciclafrine Hydrochloride , a cyclic amine and adrenergic agent used in pharmacological research.
Executive Summary
Ciclafrine Hydrochloride (CAS: 51222-36-7) is a central nervous system (CNS) active compound with adrenergic properties.[1][2] Due to its pharmacological potency and status as a cyclic amine salt, it must be managed as Hazardous Pharmaceutical Waste .
This guide mandates a Zero-Drain-Discharge policy. All disposal workflows must prioritize high-temperature incineration to ensure complete thermal destruction of the active pharmaceutical ingredient (API). The procedures below are designed to satisfy RCRA (Resource Conservation and Recovery Act) standards for non-specific hazardous waste and ensure compliance with Good Laboratory Practice (GLP).
Chemical & Hazard Profile
Understanding the physicochemical properties of the analyte is the first step in safety.
| Parameter | Data |
| Chemical Name | Ciclafrine Hydrochloride |
| CAS Number | 51222-36-7 |
| Molecular Formula | |
| Pharmacological Class | Adrenergic agent; Dopamine uptake inhibitor |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1] |
| Primary Hazard | Acute Toxicity (Oral/Dermal) .[3][4] As a CNS-active agent, accidental exposure can cause sympathomimetic effects (tachycardia, hypertension, agitation). |
| GHS Classification | Category 3 (Toxic if Swallowed) ; Category 2 (Skin/Eye Irritant) .[3] Treat as high-hazard in absence of lot-specific LD50 data. |
Regulatory Framework & Waste Classification
Ciclafrine Hydrochloride is not explicitly listed on the EPA’s P-list (acutely hazardous) or U-list (toxic).[1] However, under RCRA regulations (40 CFR 261) , it must be characterized by the generator.
-
Waste Code Assignment: If the waste stream exhibits toxicity characteristics, it may require a D-code .[5] In most research settings, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) but dispose of it via incineration to prevent environmental release.
-
Ecological Impact: Cyclic amines are often persistent in aquatic environments. Drain disposal is strictly prohibited under the Clean Water Act.
Operational Disposal Procedures
A. Solid Waste (Pure Substance & Contaminated Solids)
Objective: Isolate the compound from the municipal waste stream and ensure thermal destruction.
-
Segregation: Do not mix Ciclafrine HCl solids with general trash or biohazardous waste (unless the biohazard is also present).
-
Containerization:
-
Place pure substance, weighing boats, and contaminated gloves into a wide-mouth High-Density Polyethylene (HDPE) jar .
-
Label the container clearly: "Hazardous Waste - Pharmaceutical - Ciclafrine HCl - Toxic".[1]
-
-
Disposal Path: The container must be sealed and transferred to the facility's Hazardous Waste Storage Area (SAA) .
-
Final Fate: High-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
B. Liquid Waste (Stock Solutions & HPLC Effluent)
Objective: Prevent precipitation in lines and ensure solvent compatibility.
-
Solvent Compatibility: Ciclafrine HCl is often dissolved in Methanol or DMSO. Ensure the waste container is compatible with the organic solvent carrier.
-
Bulking:
-
Pour liquid waste into a Safety Can or Carboy designated for "Halogenated" or "Non-Halogenated Solvents" (depending on the co-solvent).
-
Crucial Step: If the solution is acidic (due to the HCl salt), ensure the waste stream pH is monitored. Do not mix with cyanide or sulfide-bearing wastes to prevent gas generation.
-
-
Neutralization (Prohibited): Do not attempt to neutralize the drug chemically in the lab. The goal is destruction, not deactivation.
C. Trace Contaminated Packaging (Empty Vials)
Objective: Minimize hazardous waste volume while maintaining compliance.
-
P-List Exemption Logic: Since Ciclafrine is not P-listed, "RCRA Empty" standards apply.[1]
-
Triple Rinse: If the vial held a liquid solution, triple rinse the vial with a solvent capable of solubilizing the drug (e.g., Ethanol).
-
Collect the Rinsate: The rinsate must be disposed of as Liquid Hazardous Waste (see Section B).
-
-
Glass Disposal: The rinsed vial can then be disposed of in a Glass/Sharps container (Defaced label).
Spill Response Protocol
Scenario: A 500mg vial of Ciclafrine Hydrochloride powder is dropped and shatters.
-
Evacuate & Secure: Clear the immediate area. Post "Do Not Enter" signage.
-
PPE Donning: Wear Nitrile gloves (double gloved) , Safety Goggles , Lab Coat , and an N95 Respirator (to prevent inhalation of dust).
-
Containment:
-
Cover the powder gently with damp paper towels (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.
-
-
Cleanup:
-
Scoop the damp material and broken glass using a dustpan or tongs.
-
Place all debris into a hard-walled hazardous waste bucket .
-
-
Decontamination: Wipe the surface 3 times with a soap/water solution, followed by an ethanol wipe. Dispose of all wipes in the same hazardous waste bucket.
Visualized Workflows
Figure 1: Waste Stream Classification Matrix
This decision tree guides the researcher to the correct disposal stream based on the physical state of the waste.
Caption: Decision matrix for segregating Ciclafrine HCl waste streams to ensure RCRA compliance.
Figure 2: Spill Response Logic
A step-by-step flow for managing accidental releases in the laboratory.
Caption: Immediate operational workflow for containing and cleaning hazardous pharmaceutical spills.
References
-
PubChem. (n.d.).[2][6] Ciclafrine Hydrochloride Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Waste Disposal Guide. Division of Environmental Protection. Retrieved February 4, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 4, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
